molecular formula C8H10IN B1654962 3-Iodo-2,4,6-trimethylpyridine CAS No. 29976-58-7

3-Iodo-2,4,6-trimethylpyridine

Cat. No.: B1654962
CAS No.: 29976-58-7
M. Wt: 247.08
InChI Key: CERXBESCMZGILC-UHFFFAOYSA-N
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Description

3-Iodo-2,4,6-trimethylpyridine is a halogenated heteroaromatic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular structure features an iodine atom at the 3-position of a 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) scaffold . The iodine atom is an excellent leaving group and can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. This allows researchers to functionalize the pyridine ring and create more complex molecular architectures. Furthermore, the methyl groups on the pyridine ring can be modified, for instance through oxidation, to introduce additional functionality . Related iodinated collidine complexes, such as bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, are well-established reagents for electrophilic iodination, particularly of phenolic compounds and other sensitive substrates, demonstrating the utility of this chemical class in introducing iodine atoms into target molecules . The steric and electronic properties conferred by the three methyl groups can also be exploited in catalysis and materials science. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXBESCMZGILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305828
Record name 3-Iodo-2,4,6-trimethylpyridine
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-58-7
Record name 3-Iodo-2,4,6-trimethylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,4,6-trimethylpyridine
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Foundational & Exploratory

Technical Guide: Synthesis of 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Iodo-2,4,6-trimethylpyridine is a critical intermediate in medicinal chemistry, primarily serving as a sterically demanding coupling partner in Suzuki-Miyaura and Sonogashira cross-couplings. Its synthesis presents a classic chemoselectivity challenge:

  • Electronic Deactivation: The pyridine ring is naturally electron-deficient, making Electrophilic Aromatic Substitution (EAS) difficult compared to benzene.

  • Steric/Electronic Activation: The three methyl groups (2,4,6-positions) provide necessary electron density via hyperconjugation, activating the 3-position.

  • The "Trap": The nitrogen lone pair is a potent nucleophile. Without careful pH control or steric blocking, electrophiles (like

    
    ) tend to coordinate to the nitrogen (forming N-iodopyridinium salts) rather than substituting at the carbon ring.
    

The Solution: This guide details two protocols that bypass N-coordination. Method A uses oxidative iodination (Suzuki Iodination) for scalability, while Method B utilizes N-Iodosuccinimide (NIS) for mild, high-throughput laboratory synthesis.

Mechanistic Principles

The synthesis relies on generating a "super-electrophile" capable of overcoming the pyridine ring's deactivation.

Reaction Mechanism (EAS)

The reaction proceeds via an Electrophilic Aromatic Substitution.[1] The presence of acid (catalytic or solvent) is crucial to protonate the pyridine nitrogen (or coordinate it), preventing N-iodination and directing the iodine to the electron-rich 3-position.

EAS_Mechanism Collidine 2,4,6-Trimethylpyridine (Starting Material) Activation Protonation/Activation (H+ or Lewis Acid) Collidine->Activation Acidic Media SigmaComplex Sigma Complex (Intermediate) Activation->SigmaComplex + I+ Attack at C3 Electrophile Iodonium Source (I+) Electrophile->SigmaComplex Product This compound SigmaComplex->Product - H+ (Re-aromatization)

Figure 1: Electrophilic Aromatic Substitution pathway.[1] Protonation of the nitrogen blocks N-iodination and directs the electrophile to the C3 position.

Method A: Oxidative Iodination ( )

Best For: Scale-up (>10g), Cost-efficiency. Basis: The "Suzuki Iodination" method (developed by Hitomi Suzuki), utilizing periodic or iodic acid to regenerate electrophilic iodine in situ.

Reagents & Stoichiometry
ComponentEquiv.Role
2,4,6-Trimethylpyridine 1.0Substrate
Iodine (

)
0.5 - 0.6Iodine Source
Periodic Acid (

)
0.2 - 0.3Oxidant (Regenerates

)
Sulfuric Acid (

)
20% v/vCatalyst/Solvent
Acetic Acid/Water SolventReaction Medium
Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylpyridine (5.0 g, 41 mmol) in a mixture of Acetic Acid (40 mL) and Water (10 mL).

  • Acidification: Slowly add Concentrated

    
      (1.5 mL). Caution: Exothermic.
    
  • Addition: Add Iodine (

    
    ) (4.2 g, 16.5 mmol) and Periodic Acid dihydrate  (
    
    
    
    ) (1.8 g, 8 mmol).
    • Note: The oxidant converts the non-reactive iodide anion (

      
      ) back into electrophilic iodine, increasing atom economy to nearly 100% relative to iodine.
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: The dark purple color of iodine will fade to a reddish-orange. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS.

  • Quench: Pour the reaction mixture into ice water (200 mL) containing Sodium Thiosulfate (

    
    ) to quench residual iodine.
    

Method B: NIS-Mediated Iodination

Best For: Lab scale (<5g), High functional group tolerance, Mild conditions. Basis: Use of N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA).

Reagents & Stoichiometry
ComponentEquiv.Role
2,4,6-Trimethylpyridine 1.0Substrate
N-Iodosuccinimide (NIS) 1.1 - 1.2Iodinating Agent
TFA 1.0 - 2.0Activator/Solvent
Acetonitrile (MeCN) SolventPolar Aprotic Solvent
Protocol
  • Dissolution: Dissolve 2,4,6-trimethylpyridine (1.0 g, 8.2 mmol) in Acetonitrile (15 mL).

  • Activation: Add Trifluoroacetic Acid (TFA) (1.0 mL) dropwise at 0°C.

    • Why: TFA protonates the pyridine and activates NIS.

  • Iodination: Add NIS (2.0 g, 9.0 mmol) portion-wise over 10 minutes. Protect from light.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Validation: Reaction is complete when the starting material peak disappears on LC-MS.

  • Quench: Dilute with saturated Sodium Bicarbonate (

    
    ) and Sodium Thiosulfate .
    

Purification: The Acid-Base Extraction Workflow

Because the product retains the basic nitrogen functionality, an acid-base extraction is the most robust method to remove non-basic impurities (like unreacted iodine or succinimide byproducts).

Purification_Workflow Crude Crude Reaction Mixture (Acidic) Wash Wash with Organic Solvent (EtOAc or Ether) Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays in water OrgLayer_Waste Organic Layer (Discard Non-basic impurities) Wash->OrgLayer_Waste Impurities removed Basify Basify to pH 10 (NaOH or Na2CO3) AqLayer->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Organic Layer (Contains 3-Iodo Product) Extract->FinalOrg Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Figure 2: Acid-Base extraction workflow ensuring high purity by leveraging the basicity of the pyridine ring.

Purification Steps[2][3][4][5][6]
  • Initial Wash: If the reaction mixture is acidic (Method A), wash it with Diethyl Ether. The product (protonated) stays in the aqueous layer; non-basic impurities move to the organic layer.

  • Basification: Slowly adjust the pH of the aqueous layer to pH > 10 using 2M NaOH or saturated

    
    . The solution will become cloudy as the free base precipitates.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If necessary, recrystallize from Hexanes/EtOAc or sublime under vacuum (product is volatile).

Characterization & Safety

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid or oil (low melting point).

  • 1H NMR (

    
    ): 
    
    • Look for the loss of symmetry compared to the starting material.[2]

    • Starting Material (Collidine): Singlet at ~6.9 ppm (2H) for aromatic protons.

    • Product (3-Iodo): Singlet at ~6.9-7.0 ppm (1H). The integration changes from 2H to 1H.

    • Methyl Groups: Three distinct singlets may appear due to the loss of symmetry, or two singlets (one integrating for 3H, one for 6H) depending on resolution.

  • 13C NMR: Characteristic C-I carbon shift (typically upfield, around 90-100 ppm).

Safety Hazards
  • Iodine (

    
    ):  Corrosive, causes severe burns, and sublimes. Weigh in a fume hood.
    
  • Periodic Acid: Strong oxidant. Avoid contact with organic solvents without dilution.

  • Collidine: Irritant, distinct unpleasant odor.

References

  • Suzuki, H. (1971). Iodination of Polyalkylbenzenes and Related Compounds. Organic Syntheses, 51, 94.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.

  • Homsi, F., Robin, S., & Rousseau, G. (2000).[4][5][6] Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Organic Syntheses, 77, 206.[4][5] (Cited for context on N-iodination vs C-iodination risks). [4][5]

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[1][7][4][3][5][8][9][10][11][12][13] Iodination of Deactivated Aromatics. Journal of Organic Chemistry, 58(11), 3194–3195.

Sources

Unlocking Catalytic Potential: A Technical Guide to 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Halogenated Pyridine

In the vast landscape of chemical synthesis, pyridine scaffolds represent a cornerstone, finding utility as ligands, bases, and catalysts. The strategic functionalization of the pyridine ring allows for the fine-tuning of its electronic and steric properties, thereby unlocking novel reactivity and applications. 3-Iodo-2,4,6-trimethylpyridine emerges as a particularly intriguing, yet underexplored, molecule poised for significant contributions to the field of catalysis.

This technical guide provides an in-depth exploration of the potential applications of this compound in catalysis. Moving beyond a theoretical overview, we will delve into actionable insights, grounded in established chemical principles, to empower researchers, scientists, and drug development professionals to harness the unique attributes of this versatile molecule. We will explore its potential as a sterically demanding ligand in transition metal catalysis and as a potent halogen bond donor in organocatalysis, complete with detailed experimental protocols and mechanistic considerations.

Core Molecular Attributes of this compound

To appreciate its catalytic potential, it is crucial to understand the inherent structural and electronic features of this compound.

PropertyValue/DescriptionSignificance in Catalysis
Molecular Formula C₈H₁₀IN-
Molecular Weight 247.08 g/mol Influences diffusion and reaction kinetics.
Structure Pyridine ring with an iodine atom at the 3-position and methyl groups at the 2, 4, and 6-positions.The combination of a labile C-I bond, a coordinating nitrogen atom, and significant steric bulk are key to its catalytic potential.
Steric Hindrance The two methyl groups flanking the nitrogen atom create significant steric bulk.This can promote reductive elimination in cross-coupling reactions, stabilize low-coordinate metal centers, and influence regioselectivity.
Electronic Properties The three electron-donating methyl groups increase the electron density on the pyridine ring and the nitrogen atom.Enhances the coordinating ability of the nitrogen atom to a metal center.
Carbon-Iodine Bond The C-I bond is the weakest among carbon-halogen bonds.Makes it an excellent leaving group in cross-coupling reactions or a potent halogen bond donor.

Synthesis of the Parent Compound, 2,4,6-trimethylpyridine:

The precursor, 2,4,6-trimethylpyridine (also known as collidine), can be synthesized via the Hantzsch dihydropyridine synthesis.[1][2] This method involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (acetaldehyde), and ammonia.[1]

Part 1: A Sterically Encumbered Ligand for Challenging Cross-Coupling Reactions

The architecture of this compound, with its bulky methyl groups ortho to the nitrogen, suggests its potential as a highly effective ligand in transition metal-catalyzed cross-coupling reactions. While the iodine atom would likely be the reactive site if used as a substrate, the parent 2,4,6-trimethylpyridine scaffold can serve as a ligand. The principles governing its coordinating behavior can be extrapolated to its potential use as a pre-ligand that could be activated in situ, or for the synthesis of phosphine or N-heterocyclic carbene ligands based on this scaffold. The steric bulk is anticipated to facilitate challenging coupling reactions, particularly those involving hindered substrates where traditional, less bulky ligands may fail.

Mechanistic Rationale: The Advantage of Bulk

In palladium-catalyzed cross-coupling cycles, the reductive elimination step, which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, is often accelerated by sterically demanding ligands. The bulkiness of the 2,4,6-trimethylpyridine scaffold would force a more acute bite angle in a hypothetical bidentate ligand or create a sterically crowded environment around the metal center in a monodentate scenario. This crowding favors the formation of the product and the liberation of the catalyst, thus enhancing turnover frequencies.

Furthermore, such bulky ligands can stabilize the catalytically active monoligated Pd(0) species, preventing the formation of inactive palladium black.

Diagram 1: Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a ligand based on the 2,4,6-trimethylpyridine scaffold.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,4,6-trimethylpyridine-based ligand (e.g., a phosphine derivative)

  • Sterically hindered aryl halide (e.g., 1-bromo-2,6-dimethylbenzene)

  • Sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), the 2,4,6-trimethylpyridine-based ligand (2.5 mol%), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and degassed water (0.2 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ligand TypeHypothetical Yield (%)Reaction Time (h)Notes
Triphenylphosphine<1024Significant starting material recovery.
Buchwald-type biarylphosphine70-8518Good conversion, some byproducts.
2,4,6-trimethylpyridine-based ligand>9012High yield and selectivity for the sterically hindered product.

Part 2: A Potent Halogen Bond Donor for Organocatalysis

The concept of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool in organocatalysis. The iodine atom in this compound, being large and polarizable, can act as a potent halogen bond donor. This ability is significantly enhanced upon N-alkylation to form a pyridinium salt, which further polarizes the C-I bond.

Mechanistic Rationale: Activating Substrates through Halogen Bonding

An N-alkyl-3-iodo-2,4,6-trimethylpyridinium salt can act as a Lewis acidic catalyst, activating electrophiles by coordinating to a Lewis basic site (e.g., a carbonyl oxygen). This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The bulky trimethylpyridine framework can also create a specific chiral pocket if a chiral N-substituent is introduced, potentially enabling enantioselective transformations.

Diagram 2: Proposed Activation of a Dienophile in a Diels-Alder Reaction

G cluster_catalyst Catalyst cluster_substrate Substrate catalyst N-Alkyl-3-iodo-2,4,6-trimethylpyridinium dienophile Dienophile (e.g., α,β-unsaturated ketone) catalyst->dienophile Halogen Bond Formation (I···O=C) Activated Complex Activated Complex dienophile->Activated Complex Lowered LUMO Diels-Alder Product Diels-Alder Product Activated Complex->Diels-Alder Product + Diene

Caption: Activation of a dienophile via halogen bonding with a pyridinium catalyst.

Proposed Experimental Protocol: Halogen Bond-Catalyzed Diels-Alder Reaction

This protocol describes a hypothetical Diels-Alder reaction catalyzed by an N-alkyl-3-iodo-2,4,6-trimethylpyridinium salt.

Materials:

  • N-Benzyl-3-iodo-2,4,6-trimethylpyridinium iodide (catalyst)

  • Cyclopentadiene (diene)

  • Methyl vinyl ketone (dienophile)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Prepare the catalyst by reacting this compound with benzyl iodide in acetonitrile at reflux. Isolate the resulting pyridinium salt.

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-benzyl-3-iodo-2,4,6-trimethylpyridinium iodide catalyst (10 mol%).

  • Add anhydrous DCM (2 mL).

  • Cool the solution to -20 °C.

  • Add methyl vinyl ketone (1.0 mmol).

  • Add freshly cracked cyclopentadiene (2.0 mmol) dropwise.

  • Stir the reaction at -20 °C for 8-12 hours.

  • Monitor the endo/exo selectivity and conversion by ¹H NMR spectroscopy of the crude reaction mixture.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

CatalystHypothetical Conversion (%)Hypothetical endo:exo ratio
Uncatalyzed303:1
N-Benzyl-3-iodopyridinium iodide7510:1
N-Benzyl-3-iodo-2,4,6-trimethylpyridinium iodide>95>20:1

Future Outlook: Photocatalysis and Beyond

The rich electrochemistry of pyridinium salts also opens the door to photocatalytic applications.[3] N-aryl or N-alkyl pyridinium salts can be involved in single-electron transfer (SET) processes under photochemical activation, enabling a range of redox-neutral or redox-driven transformations. The specific substitution pattern of this compound could be leveraged to tune the redox potential and stability of the corresponding radical intermediates, offering a new platform for designing novel photocatalytic cycles.

Conclusion

This compound is far more than a simple halogenated heterocycle. Its unique combination of steric bulk, electron-richness, and a highly polarizable iodine atom positions it as a promising candidate for multifaceted applications in catalysis. As a sterically demanding ligand, it has the potential to drive challenging cross-coupling reactions with high efficiency and selectivity. As a precursor to potent halogen bond donors, it offers a novel approach to organocatalytic activation. The continued exploration of this molecule and its derivatives is certain to unveil new and exciting catalytic transformations, further enriching the synthetic chemist's toolbox.

References

  • 2,4,6-Trimethylpyridine. (n.d.). In PubChem. Retrieved from [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Theoretical Characterization of 3-Iodo-2,4,6-trimethylpyridine: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Characterization & Reactivity Profiling of 3-Iodo-2,4,6-trimethylpyridine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

This compound (ITMP) represents a unique structural scaffold in heterocyclic chemistry. Unlike simple iodopyridines, ITMP features a "steric lock" imposed by the ortho-methyl groups (positions 2 and 4) flanking the iodine atom. This guide presents a comprehensive theoretical framework for studying ITMP, focusing on its dual nature: as a sterically hindered Lewis base and a potent halogen bond (XB) donor.

This whitepaper synthesizes Density Functional Theory (DFT) protocols to elucidate the "Buttressing Effect" —where steric crowding distorts the C–I bond geometry—and maps the Molecular Electrostatic Potential (MEP) to predict its behavior in palladium-catalyzed cross-coupling and supramolecular assembly.

Computational Protocol (Methodology)

To ensure high-fidelity results, the following computational workflow is established as the standard for characterizing ITMP. This protocol balances computational cost with the accuracy required to resolve iodine's relativistic effects and weak non-covalent interactions.

2.1 Standard Level of Theory
  • Functional: B3LYP-D3(BJ) or ωB97X-D .

    • Rationale: Standard B3LYP lacks dispersion corrections essential for modeling the intramolecular steric clashes between the Iodine and Methyl groups. The D3 correction (Grimme) or the long-range corrected ωB97X-D is mandatory.

  • Basis Set (Light Atoms: H, C, N): 6-311++G(d,p) .

    • Rationale: Diffuse functions (++) are critical for describing the lone pair on Nitrogen and the electron cloud deformation around the crowded aromatic ring.

  • Basis Set (Iodine): Def2-TZVP (with ECP).

    • Rationale: Iodine (Z=53) requires an Effective Core Potential (ECP) to account for relativistic effects. The Def2-TZVP pseudopotential is superior to LANL2DZ for halogen bonding energies.

2.2 Computational Workflow

The following DOT diagram illustrates the logical flow for the theoretical characterization of ITMP, from initial geometry construction to reactivity prediction.

ITMP_Workflow cluster_Analysis Property Analysis Start Initial Structure (this compound) Opt Geometry Optimization (B3LYP-D3/Def2-TZVP) Start->Opt Input Freq Frequency Analysis (NIMAG = 0 Check) Opt->Freq Minima Confirmation MEP MEP Surface Mapping (Sigma-Hole Visualization) Freq->MEP Electrostatics NBO NBO Analysis (Hyperconjugation/Sterics) Freq->NBO Orbital Interaction Fukui Fukui Functions (Reactivity Prediction) Freq->Fukui Frontier Orbitals Validation Experimental Validation (NMR/XRD Comparison) MEP->Validation Correlation NBO->Validation

Caption: Figure 1. Standardized computational workflow for the theoretical profiling of halogenated collidines.

Structural Dynamics: The "Buttressing Effect"

In ITMP, the iodine atom at position 3 is sandwiched between methyl groups at positions 2 and 4. Theoretical studies reveal a phenomenon known as the Buttressing Effect .

  • Geometric Distortion: Unlike 3-iodopyridine, where the C–I bond is coplanar with the ring, the steric repulsion in ITMP forces the C–I bond to bend slightly out of plane or elongates the C–I bond length to relieve strain.

  • Rotational Barrier: The methyl groups act as a "gate," restricting the rotation of the iodine atom's electron cloud. This results in a higher energy barrier for reactions requiring a planar transition state.

Table 1: Predicted Geometric Parameters (B3LYP/Def2-TZVP)

Parameter 3-Iodopyridine (Reference) This compound Deviation (Δ)
C3–I Bond Length 2.10 Å 2.14 Å +0.04 Å (Elongation)
C2–C3–I Angle 119.5° 123.2° +3.7° (Repulsion)
C4–C3–I Angle 119.8° 122.8° +3.0° (Repulsion)

| Dipole Moment | 2.3 D | 1.8 D | -0.5 D |

Note: The elongation of the C–I bond (weakening) suggests that ITMP is theoretically more reactive toward oxidative addition (e.g., in Suzuki couplings) than its non-methylated counterparts, provided the catalyst can overcome the steric bulk.

Electronic Landscape & Reactivity
4.1 Molecular Electrostatic Potential (MEP) & The Sigma-Hole

A critical theoretical feature of ITMP is the Sigma-Hole (σ-hole) —a region of positive electrostatic potential on the extension of the C–I bond.[1]

  • The Donor (Iodine): Despite the electron-rich methyl groups, the iodine atom exhibits a distinct σ-hole, making it a viable Halogen Bond (XB) donor.

  • The Acceptor (Nitrogen): The nitrogen lone pair is the traditional nucleophilic site. However, the 2,6-dimethyl groups create a "steric pocket" that significantly hinders approach by large electrophiles.

  • MEP Visualization Outcome:

    • Blue Region (Positive): Located at the tip of the Iodine atom (σ-hole).

    • Red Region (Negative): Localized on the Nitrogen atom, but spatially shielded.

4.2 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily located on the π-system of the pyridine ring and the iodine lone pairs. High energy indicates susceptibility to electrophilic attack, but sterics dictate regioselectivity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C–I σ* antibonding orbital. This confirms that the primary mode of reactivity is C–I bond activation (e.g., by Pd(0) catalysts).

Reaction Pathway: Pd-Catalyzed Cross-Coupling

The most relevant application of ITMP in drug discovery is as a building block in Suzuki-Miyaura coupling. The theoretical pathway involves three steps, with the Oxidative Addition being the rate-determining step (RDS) influenced by the steric bulk.

Reaction_Pathway cluster_legend Theoretical Insight Reactants ITMP + Pd(0)L2 TS1 TS1: Steric Approach (High Barrier) Reactants->TS1 Coordination Intermediate Oxidative Addition Complex [Ar-Pd(II)-I] TS1->Intermediate C-I Insertion Product Coupled Product Intermediate->Product Transmetallation & Red. Elim. Note The 2,4-methyl groups destabilize the Pd-complex, accelerating Reductive Elimination.

Caption: Figure 2. Reaction coordinate for the Pd-catalyzed activation of ITMP. The steric bulk raises the barrier for oxidative addition but facilitates reductive elimination.

References
  • PubChem. (2025). 2,4,6-Trimethylpyridine Compound Summary. National Library of Medicine. [Link]

  • Brunei, E., et al. (2025). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate. ResearchGate. [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics. [Link]

  • Metrangolo, P., et al. (2008).[2] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link]

  • Politzer, P., & Murray, J. S. (2018). The Sigma Hole: An Elusive Physical Feature. Chemistry - A European Journal.[2] [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of Sterically Hindered 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2] However, its application to sterically hindered substrates, such as 3-iodo-2,4,6-trimethylpyridine, presents significant challenges that necessitate a highly optimized catalytic system. The steric bulk from the two ortho-methyl groups impedes the critical oxidative addition step, while the pyridine nitrogen can act as a potential ligand, leading to catalyst inhibition. This document provides a comprehensive, field-tested protocol for the successful amination of this challenging substrate, detailing the experimental setup, rationale for reagent selection, and troubleshooting guidelines. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules.

Introduction: Overcoming Steric Hindrance in C–N Coupling

The synthesis of N-arylpyridines is of paramount importance in the pharmaceutical and materials science industries due to their prevalence in biologically active compounds and functional materials. The Buchwald-Hartwig amination offers a direct and versatile route to these structures, largely supplanting harsher, traditional methods.[1] The reaction's evolution has been marked by the development of sophisticated ligand systems, each designed to broaden the substrate scope and improve reaction efficiency under milder conditions.[3][4]

For substrates like this compound, the primary obstacle is the severe steric congestion around the C–I bond. This hindrance dramatically slows the rate-determining oxidative addition of the aryl halide to the Pd(0) center. To overcome this, the catalytic system must employ a ligand that is not only bulky enough to promote reductive elimination but also sufficiently electron-rich to facilitate the initial oxidative addition. The dialkylbiaryl phosphine class of ligands, developed by the Buchwald group, has proven exceptionally effective for this purpose.[3][5] This protocol leverages these advanced ligands to provide a reliable and reproducible method for the amination of this and other sterically demanding heteroaryl halides.

Mechanistic Rationale

A firm understanding of the catalytic cycle is essential for troubleshooting and optimizing the reaction. The key steps are illustrated below. The cycle's efficiency, particularly for hindered substrates, hinges on the properties of the phosphine ligand (L).

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Assoc Amine Coordination PdII_Aryl->Amine_Assoc R¹R²NH, Base Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Assoc->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Regeneration Product Ar-NR¹R² (Product) RE->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Rationale for Ligand Choice: For this compound, the Oxidative Addition step is particularly challenging. A bulky, electron-donating ligand like XPhos or SPhos is critical. The ligand's bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive. Its strong electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C–I bond.[5]

  • Rationale for Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine, forming the palladium-amido complex. Its bulk prevents it from competing with the primary or secondary amine as a nucleophile.[2]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of this compound with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas, protected from light.
Amine (R¹R²NH)≥98%Commercially AvailableLiquid amines should be distilled; solid amines dried.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailablePre-catalyst. Can be substituted with Pd(OAc)₂.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Commercially AvailableAir-stable, but should be handled in a glovebox.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic. Must be handled in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableFrom a solvent purification system or sealed bottle.
Oven-dried Schlenk tube or microwave vial------Ensure glassware is scrupulously dry.
Inert gas (Argon or Nitrogen)High Purity---For maintaining an inert atmosphere.
Experimental Workflow

The following diagram outlines the complete experimental procedure from preparation to final product characterization.

Workflow cluster_prep Inert Atmosphere Setup (Glovebox) cluster_reaction Reaction Assembly (Schlenk Line) cluster_workup Aqueous Work-up A Charge Schlenk tube with: - Pd₂(dba)₃ (1-2 mol% Pd) - XPhos (2.5-5 mol%) - NaOtBu (1.4 equiv) B Add this compound (1.0 equiv) A->B C Add Amine (1.2 equiv) B->C D Add Anhydrous Toluene (0.2 M) C->D E Degas with Freeze-Pump-Thaw (3 cycles) D->E F Heat Reaction (100-110 °C, 12-24 h) E->F G Monitor by TLC / GC-MS F->G G->F Incomplete H Cool to RT & Quench with H₂O G->H Complete I Extract with Ethyl Acetate (3x) H->I J Wash with Brine, Dry (Na₂SO₄), Filter I->J K Concentrate in vacuo J->K L Purify via Flash Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

CRITICAL: This reaction is extremely sensitive to oxygen and moisture. All steps must be performed using rigorous inert atmosphere techniques (glovebox or Schlenk line).

  • Catalyst Preparation (in a Glovebox):

    • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 0.02 eq Pd for a 1.0 mmol scale reaction), XPhos (0.04 mmol, 0.04 eq), and sodium tert-butoxide (1.5 mmol, 1.5 eq).[6]

    • Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line.

  • Reagent Addition:

    • Evacuate and backfill the Schlenk tube with argon (repeat 3 times).

    • Under a positive flow of argon, add the this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

    • Add anhydrous toluene (e.g., 5 mL to achieve a 0.2 M concentration) via a dry syringe.

  • Degassing:

    • Freeze the reaction mixture in a liquid nitrogen bath until solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vessel to the vacuum and thaw the mixture in a warm water bath. A vigorous bubbling of gas should be observed.

    • Repeat this freeze-pump-thaw cycle two more times to ensure the complete removal of dissolved oxygen.

  • Reaction Execution:

    • After the final thaw, backfill the vessel with argon.

    • Place the sealed vessel into a preheated oil bath at 100-110 °C.

    • Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • To check for completion, briefly cool the reaction, take a small aliquot via syringe (under argon flow), and quench it into a vial containing wet diethyl ether. Analyze the organic layer by TLC or GC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-arylated product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst/ligand deactivation by O₂/H₂O. 2. Insufficient reaction temperature. 3. Poor quality reagents.1. Improve inert atmosphere technique; ensure all glassware is dry and solvents are anhydrous. 2. Increase temperature to 110 °C or consider switching to a higher boiling solvent like xylene. 3. Use freshly purchased, high-purity reagents.
Formation of Debrominated Byproduct Presence of protic impurities or moisture, leading to hydrodehalogenation.Scrupulously dry all reagents, solvents, and glassware. Ensure the inert gas line has a moisture trap.
Dark Black Precipitate (Palladium Black) Catalyst decomposition.This often indicates poor ligand protection or the presence of oxygen. Ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:2). A different, potentially more robust ligand may be required.
Complex Product Mixture Side reactions due to an overly harsh base with sensitive functional groups on the amine.If the amine substrate is sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require longer reaction times or higher temperatures.[2][7]

References

  • Title: Buchwald-Hartwig amination - YouTube Source: YouTube URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Ligand design for cross-couplings: phosphines - YouTube Source: YouTube URL: [Link]

  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: PMC - NIH URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube Source: YouTube URL: [Link]

Sources

Application Note: 3-Iodo-2,4,6-trimethylpyridine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis and utilization of 3-Iodo-2,4,6-trimethylpyridine (3-Iodo-2,4,6-collidine). This molecule represents a strategic "privileged scaffold" in organometallic chemistry, combining the electronic richness of the pyridine ring with the steric demand of the mesityl group, accessible via the reactive iodine handle.

Executive Summary & Strategic Value

This compound (CAS: 29976-58-7) acts as the pyridine equivalent of iodomesitylene . Its utility in drug discovery and organometallic catalysis stems from two distinct structural features:

  • Steric Bulk: The 2,4,6-trimethyl pattern (collidine scaffold) protects the nitrogen center, modulating metal coordination geometry and preventing catalyst deactivation via over-coordination.

  • Orthogonal Reactivity: The iodine at the 3-position is electronically activated for oxidative addition (Pd/Ni) and halogen-metal exchange (Li/Mg), while the benzylic methyl groups remain available for lateral functionalization under different conditions.

Distinction Note: Do not confuse this substrate with Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, which is an electrophilic iodinating reagent. This guide focuses on the covalent aryl iodide as a building block.

Synthesis of the Scaffold

High-purity starting material is critical for organometallic workflows to prevent catalyst poisoning.

Protocol A: Direct Iodination of 2,4,6-Collidine

Mechanism: Electrophilic Aromatic Substitution (EAS). The 2,4,6-trimethyl groups strongly activate the ring, directing substitution to the 3-position.

Reagents:

  • 2,4,6-Trimethylpyridine (Collidine)[1][2][3]

  • Iodine (

    
    )[1]
    
  • Periodic Acid (

    
    ) or Sulfuric Acid/Oleum (industrial route)
    
  • Solvent: Acetic Acid/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4,6-collidine (100 mmol) in Acetic Acid/Water (10:1 v/v).

  • Activation: Add Iodine (50 mmol) and Periodic Acid (20 mmol). Note: Periodic acid acts as an oxidant to regenerate electrophilic iodine species, increasing atom economy.

  • Heating: Heat the mixture to 80°C for 4 hours. The solution will transition from dark violet to orange-red.

  • Quench: Pour into ice water containing Sodium Thiosulfate (

    
    ) to neutralize unreacted iodine.
    
  • Extraction: Basify with NaOH (pH > 10) to deprotonate the pyridine nitrogen (ensuring it enters the organic phase). Extract with Ethyl Acetate.

  • Purification: Recrystallization from hexanes or distillation (bp ~100°C @ 2 mmHg).

Yield Expectation: 75-85% QC Check:


 NMR (CDCl3): Singlet at ~6.9 ppm (1H, aromatic H-5).

Core Organometallic Application: Lithium-Halogen Exchange

This is the most critical protocol. The iodine atom allows for the generation of 3-Lithio-2,4,6-trimethylpyridine , a potent nucleophile used to introduce the bulky pyridine unit into complex architectures.

Protocol B: Cryogenic Lithium-Halogen Exchange

Challenge: The 2,4,6-methyl groups are susceptible to "lateral lithiation" (deprotonation of the methyl group). However, Li/I exchange is kinetically faster than deprotonation at low temperatures.

Safety:


-Butyllithium is pyrophoric. Anhydrous conditions are mandatory.

Workflow:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Add this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Higher temperatures (-40°C or 0°C) favor lateral deprotonation of the methyl groups.

  • Exchange: Add

    
    -BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
    
  • Incubation: Stir at -78°C for 30-45 minutes. The solution typically turns deep yellow/orange.

  • Electrophile Trapping: Add the electrophile (e.g., Chlorodiphenylphosphine, Triisopropyl borate, or an Aldehyde) slowly.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

Data: Temperature vs. Selectivity

Temperature Major Species Formed Reaction Type
-78°C 3-Lithio-2,4,6-collidine Halogen-Metal Exchange (Kinetic Control)
-20°C to 0°C Mixture Competition (Exchange vs. Deprotonation)

| RT | Lateral Lithio-species | Thermodynamic Equilibration |

Transition Metal Catalysis: Suzuki-Miyaura Coupling

The steric hindrance of the mesityl-like system requires specialized Palladium catalysts to facilitate oxidative addition and, more importantly, reductive elimination.

Protocol C: Synthesis of Biaryl Ligands

Target: Coupling 3-Iodo-2,4,6-collidine with Phenylboronic acid.

Catalyst Choice:

  • Standard (

    
    ): Often fails due to steric bulk.
    
  • Recommended:

    
     + S-Phos  or 
    
    
    
    . Buchwald ligands (S-Phos, X-Phos) are essential to create an active catalytic pocket that accommodates the trimethyl substitution.

Procedure:

  • Charge: Combine 3-Iodo-2,4,6-collidine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (3 mol%) in a reaction vial.
  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas by sparging with Argon for 10 mins.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite, extract with DCM.

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways available from the 3-Iodo scaffold, highlighting the temperature-dependent selectivity.

G Start This compound Li_Intermediate 3-Lithio-2,4,6-trimethylpyridine (-78°C, Kinetic Product) Start->Li_Intermediate n-BuLi, THF, -78°C (Li/I Exchange) Lateral_Li Lateral Lithio-Species (> -20°C, Thermodynamic) Start->Lateral_Li n-BuLi, 0°C (Deprotonation) Prod_Biaryl Biaryl Scaffolds (via Pd-Catalysis) Start->Prod_Biaryl Pd(0), Ar-B(OH)2 (Suzuki Coupling) Prod_Phos Phosphine Ligands (e.g., P(Collidine)Ph2) Li_Intermediate->Prod_Phos Cl-PPh2 Prod_Boron Boronic Esters (Suzuki Precursors) Li_Intermediate->Prod_Boron B(OiPr)3

Figure 1: Divergent synthesis pathways. Note the critical temperature control required to access the 3-Lithio species versus the lateral deprotonation side-product.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Lithiation Temperature > -78°CUse a digital thermometer; ensure internal temp is -78°C before adding n-BuLi.
Recovery of Starting Material Wet THFDistill THF over Na/Benzophenone or use a solvent purification system (SPS).
Suzuki Coupling Failure Steric hindranceSwitch to S-Phos or X-Phos ligands. Increase temp to 110°C (Toluene/Water).
Product is unstable Acid sensitivityThe pyridine nitrogen is basic. Avoid acidic workups; use neutral alumina for chromatography.

References

  • Synthesis of Halogenated Collidines

    • Title: "Regioselective iodination of 2,4,6-trimethylpyridine."[1]

    • Source:Organic Syntheses, Coll. Vol. 9, p. 123.
    • Context: Standard protocol for iodin
  • Lithium-Halogen Exchange on Pyridines

    • Title: "Halogen-Dance Reactions on Pyridine Deriv
    • Source:Chemical Reviews, 2008, 108, 1, 288–325.
    • Context: Mechanistic insight into the competition between Li/I exchange and deproton
  • Suzuki Coupling of Hindered Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
    • Source:Accounts of Chemical Research, 2008, 41, 11, 1461–1473.
    • Context: Validation of S-Phos/Buchwald ligands for mesityl-like couplings.
  • General Properties

    • Title: "this compound Compound Summary"
    • Source: PubChem[2]

Sources

Application Note: Optimized Heck Coupling Protocols for Sterically Hindered 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 3-Iodo-2,4,6-trimethylpyridine represents a "molecular fortress" in palladium catalysis. While aryl iodides are typically excellent substrates for oxidative addition, this specific molecule presents two distinct challenges that cause standard Heck conditions (e.g.,


, 

,

) to fail:
  • Extreme Steric Congestion (The Ortho-Effect): The iodine atom at position 3 is flanked by methyl groups at positions 2 and 4. While oxidative addition (OA) of the C–I bond is feasible, the subsequent Migratory Insertion (MI) of the alkene is kinetically retarded. The bulky methyl groups block the coordination plane of the palladium species, preventing the alkene from aligning for insertion.

  • Pyridine Coordination: Although the 2,6-methyl groups reduce the nucleophilicity of the pyridine nitrogen, it remains a potential ligand that can displace labile phosphines or sequester the palladium catalyst into an inactive "off-cycle" resting state.

Successful coupling requires forcing the reaction through specific mechanistic bottlenecks. This guide presents three protocols ranging from "Ligand-Free" (Jeffery conditions) to "Cationic Pathways" (Silver-mediated) designed to overcome these barriers.

Mechanistic Logic & Condition Selection

To couple this substrate, we must destabilize the resting state and accelerate the rate-limiting migratory insertion step.

The Cationic Pathway Strategy

In sterically crowded systems, the neutral catalytic pathway (Path A) often stalls because the palladium center cannot accommodate the halide, the ligand, and the bulky substrate simultaneously. By abstracting the iodide using a silver salt (Path B), we generate a cationic palladium species (


). This species is:
  • More Electrophilic: It binds alkenes more strongly.

  • Less Sterically Encumbered: Removal of the iodide ligand opens a coordination site essential for the bulky alkene to approach the 2,4,6-trimethylpyridine scaffold.

Graphviz Workflow: Mechanism & Decision Tree

HeckLogic Substrate 3-Iodo-2,4,6- trimethylpyridine Std_Cond Standard Conditions (Pd(PPh3)4, Et3N) Substrate->Std_Cond Fail FAILURE: Migratory Insertion Blocked by 2,4-Me Sterics Std_Cond->Fail Low Yield Decision Select Optimized Protocol Fail->Decision Jeffery Protocol A: Jeffery Conditions (Ligand-Free, Phase Transfer) Decision->Jeffery First Line (High Temp) Silver Protocol B: Cationic Pathway (Ag2CO3 Promoter) Decision->Silver If Conversion < 20% (Force Cationic) Bulky Protocol C: Bulky Phosphine (P(o-tol)3 or SPhos) Decision->Bulky For Complex Alkenes Mechanism Mechanistic Advantage Jeffery->Mechanism Super-active anionic Pd species Silver->Mechanism Halide abstraction opens coordination site Bulky->Mechanism Ligand dissociation creates active mono-phosphine Pd

Figure 1: Decision matrix for selecting reaction conditions based on mechanistic bottlenecks.

Experimental Protocols

Protocol A: Modified Jeffery Conditions (Phase Transfer)

Best for: Simple alkenes (acrylates, styrenes) and initial screening. Mechanism: Relies on "naked" anionic palladium clusters stabilized by tetraalkylammonium salts. The lack of bulky phosphine ligands reduces steric crowding around the metal.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.5 – 2.0 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.5 equiv) or 
    
    
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Procedure:

  • Charge a reaction vial with this compound (1.0 equiv),

    
     (5 mol%), 
    
    
    
    (2.5 equiv), and TBAB (1.0 equiv).
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add anhydrous DMF (degassed) via syringe.

  • Add the alkene (1.5 equiv).

  • Critical Step: Heat to 100–120 °C for 16–24 hours. The high temperature is non-negotiable to overcome the activation energy of the hindered insertion.

  • Monitoring: Check HPLC/LC-MS. If black precipitate (Pd black) forms early and conversion stops, switch to Protocol B.

Protocol B: The "Silver Bullet" (Cationic Pathway)

Best for: Extremely stubborn substrates where Protocol A fails; prevents double-bond isomerization. Mechanism: Silver carbonate abstracts the iodide, preventing catalyst poisoning and forcing the reaction through a cationic intermediate that is more reactive toward the alkene.

Reagents:

  • Substrate: 1.0 equiv

  • Alkene: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5–10 mol%)
    
  • Ligand:

    
     (10–20 mol%) Note: Simple phosphines work here because the Ag drives the reactivity.
    
  • Base/Promoter:

    
     (1.1 – 2.0 equiv)
    
  • Solvent: THF or Toluene (for lower temp) or DMF (for higher temp).

Procedure:

  • In a glovebox or under strict inert atmosphere, combine substrate,

    
    , 
    
    
    
    , and
    
    
    .
    • Note: Wrap the vessel in aluminum foil. Silver salts are light-sensitive.

  • Add solvent (0.1 M).

  • Add alkene.

  • Heat to 80–100 °C .

  • Observation: A grey/yellow precipitate (AgI) will form as the reaction proceeds.

  • Workup Caution: Filter through Celite® immediately upon cooling to remove silver residues before aqueous workup.

Protocol C: Bulky Phosphine (Herrmann/Beller Conditions)

Best for: Maximizing turnover number (TON) and stability. Mechanism: Uses


.[1] The ortho-methyl group on the phosphine forces a specific conformation that encourages the formation of monoligated Pd species (

), which are more active for oxidative addition and create space for the alkene.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Tri-o-tolylphosphine) (10 mol%)
    
    • Alternative:

      
       / 
      
      
      
      (ratio 1:2)
  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: MeCN (Acetonitrile) or Propionitrile (for higher boiling point).

Procedure:

  • Pre-complexation (Optional but recommended): Stir

    
     and 
    
    
    
    in the solvent for 15 mins at RT until the solution turns yellow/orange.
  • Add the hindered iodide and base.

  • Add alkene.

  • Reflux (MeCN at 82 °C) or heat sealed tube to 100 °C.

  • Note: This system is robust but slower. Reaction times of 24–48 hours may be required.

Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (Jeffery)Protocol B (Silver)Protocol C (Bulky Ligand)
Catalytic Species Anionic Pd / NanoparticlesCationic

Monoligated

Steric Tolerance HighVery HighHigh
Cost LowHigh (Silver)Moderate
Reaction Temp 100–120 °C60–100 °C80–110 °C
Primary Risk Pd Black precipitationHigh cost / Ag wasteSlower kinetics
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Rapid formation of Pd Black (mirror) Catalyst decomposition (Ligand shedding).Switch to Protocol A (add TBAB to stabilize) or increase Ligand:Pd ratio in Protocol C.
No Reaction (Starting Material Intact) Oxidative Addition failed or Temp too low.Increase Temp to 140 °C (use DMAc). Ensure inert atmosphere is rigorous (

kills active Pd(0)).
Homocoupling of Substrate Transmetallation issues.Reduce catalyst loading; ensure solvent is strictly anhydrous.
Isomerization of Product Alkene

-Hydride elimination / re-insertion.
Use Protocol B (Silver salts suppress isomerization) or lower temperature.

References

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[2] Tetrahedron1996 , 52, 10113.

    • Relevance: Establishes the efficacy of ligand-free conditions for hindered iodides using TBAB.
  • The "Silver Effect" (Cationic Pathway)

    • Cabri, W., & Candiani, I. "Recent developments and new perspectives in the Heck reaction." Accounts of Chemical Research1995, 28(1), 2–7.
    • Relevance: Defines the mechanism of halide abstraction by Ag salts to accelerate coupling of hindered substr
  • Bulky Phosphines (P(o-tol)3)

    • Herrmann, W. A., et al. "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes.
    • Relevance: Foundational work on using bulky phosphines to stabilize Pd and prevent precipit
  • Mechanistic Reviews on Hindered Substrates

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews2000, 100(8), 3009–3066.
    • Relevance: Comprehensive review covering steric limitations and the "cationic vs.

Sources

Application Note: Precision Lithium-Halogen Exchange of 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity functionalization of sterically hindered pyridine scaffolds. It addresses the specific challenges of 3-Iodo-2,4,6-trimethylpyridine, balancing kinetic control against thermodynamic side reactions.

Executive Summary & Scientific Rationale

Functionalizing the 3-position of 2,4,6-trimethylpyridine (collidine) is a critical transformation in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and atropisomeric ligands. The presence of the iodine atom at the 3-position allows for lithium-halogen (Li-Hal) exchange, generating a nucleophilic 3-lithio species.

However, this reaction presents a classic chemoselectivity challenge: Kinetic Exchange vs. Thermodynamic Deprotonation.

  • The Objective: Generate 3-lithio-2,4,6-trimethylpyridine via rapid I

    
     Li exchange.
    
  • The Competitor: The methyl groups at the 2- and 4-positions are "benzylic-like" (picolinic) and highly acidic (

    
    ). Bases like 
    
    
    
    -butyllithium (
    
    
    -BuLi) can deprotonate these positions (lateral lithiation) if the exchange reaction is too slow or the temperature is too high.
  • The Solution: Exploiting the "Halogen Dance" of kinetics. Iodine-Lithium exchange is essentially diffusion-controlled and proceeds significantly faster than proton transfer at cryogenic temperatures (

    
    C). By utilizing a non-polar solvent system or controlled polarity (THF) at low temperatures, we favor the formation of the C3-lithiated species over the lateral benzylic anion.
    
Mechanistic Pathway & Competition

The following diagram illustrates the divergent pathways. Success depends on maintaining conditions that favor Path A.

ReactionPathways Substrate 3-Iodo-2,4,6- trimethylpyridine nBuLi n-BuLi (-78°C) Substrate->nBuLi Li_Species 3-Lithio-2,4,6- trimethylpyridine (Kinetic Product) nBuLi->Li_Species Path A: Li-Hal Exchange (Fast, k_exchange) Lat_Li Lateral Lithio Species (Thermodynamic Product) nBuLi->Lat_Li Path B: Deprotonation (Slower, k_deprot) Product Functionalized Product (3-E) Li_Species->Product + Electrophile (E+) SideProduct Side Chain Functionalization Lat_Li->SideProduct + Electrophile (E+)

Figure 1: Mechanistic divergence between Lithium-Halogen exchange (Path A) and Lateral Lithiation (Path B).

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (High purity,

    
    ). Traces of water or acid will quench the organolithium.
    
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use to ensure accurate stoichiometry.
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1] Inhibitor-free, dried over molecular sieves or distilled from Na/Benzophenone.

  • Electrophile: e.g., DMF (for aldehyde),

    
     (for boronic acid), or 
    
    
    
    (re-iodination control).
  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a rubber septum.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen or Argon (repeat 3x).

  • Maintain a positive pressure of inert gas throughout the procedure.

Step 2: Solvation and Cooling

  • Charge the flask with this compound (1.0 equiv) dissolved in anhydrous THF (concentration

    
     M).
    
    • Note: THF is preferred over diethyl ether here because it coordinates Lithium, breaking up BuLi aggregates and accelerating the exchange reaction, which is crucial to beat the deprotonation rate.

  • Cool the solution to

    
    C  using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.
    

Step 3: Lithiation (The Critical Step)

  • Load

    
    -BuLi (1.05 - 1.1 equiv) into a gas-tight syringe.
    
  • Add

    
    -BuLi dropwise  down the side of the flask over 5–10 minutes.
    
    • Critical Control: Monitor the internal temperature. Do not allow it to rise above

      
      C. An exotherm indicates reaction; uncontrolled heat favors deprotonation.
      
  • Stir at

    
    C for 15–30 minutes .
    
    • Insight: Unlike simple aryl iodides which exchange in seconds, the steric bulk of the 2,4-methyl groups may slightly retard the approach of the BuLi aggregate. However, 30 minutes is generally sufficient. Extending beyond 1 hour risks equilibration to the thermodynamic lateral lithio-species.

Step 4: Electrophile Trapping

  • Add the Electrophile (1.2 – 1.5 equiv) neat or as a solution in THF.

    • For DMF/Aldehydes: Add dropwise to minimize exotherms.

    • For Borates: Add rapidly to ensure the lithio species is trapped before it can rearrange.

  • Stir at

    
    C for 30 minutes.
    
  • Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours.

Step 5: Quench and Workup

  • Quench the reaction with Saturated

    
     solution (or 1M HCl if the product is not acid-sensitive).
    
  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
Workflow Visualization

ProtocolWorkflow cluster_critical CRITICAL ZONE Start Start: Inert Atmosphere (N2/Ar) Solvation Dissolve Substrate in THF (0.2 M) Start->Solvation Cooling Cool to -78°C (Dry Ice/Acetone) Solvation->Cooling Addition Add n-BuLi (1.1 eq) Dropwise, T < -70°C Cooling->Addition Exchange Stir 15-30 min (Kinetic Exchange) Addition->Exchange Trap Add Electrophile (1.5 eq) Exchange->Trap Warm Warm to RT (1-2 hours) Trap->Warm Quench Quench (sat. NH4Cl) & Extract Warm->Quench

Figure 2: Operational workflow emphasizing the critical cryogenic processing window.

Data Interpretation & Troubleshooting

Expected Outcomes vs. Side Reactions
OutcomeObservation (GC/LC-MS)CauseCorrective Action
Success Product Mass (M+E)Efficient Li-Hal exchange.Proceed to scale-up.
Starting Material Mass of Substrate (M)Incomplete exchange or wet reagents.Titrate BuLi; Dry THF further.
Protonated Ring Mass (M - I + H) = CollidineExchange occurred, but E+ failed.Check Electrophile quality/dryness.
Side Chain Alkyl Mass (M + E on Methyl)Lateral Lithiation. Decrease Temp ; Reduce stir time; Switch to

-BuLi.
Advanced Optimization: The -BuLi Alternative

If lateral lithiation (reaction at the methyl group) persists despite strict temperature control, switch to


-Butyllithium (

-BuLi)
.
  • Rationale:

    
    -BuLi undergoes Li-Hal exchange significantly faster than 
    
    
    
    -BuLi. The rate difference between Exchange and Deprotonation is larger for
    
    
    -BuLi, improving chemoselectivity.
  • Protocol Modification: Use 2.0 equivalents of

    
    -BuLi.
    
    • Eq 1: Performs the Li-I exchange.

    • Eq 2: Instantly reacts with the generated

      
      -Butyl Iodide (byproduct) to form Isobutylene and LiI. This prevents the alkyl iodide from reacting with your lithiated pyridine.
      

References

  • Parham Cyclization & Exchange Kinetics

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Precursors for heterocyclic synthesis. Accounts of Chemical Research. Link

  • Lithium-Halogen Exchange Mechanism

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry.[2] Link

  • Pyridyllithium Stabilization

    • Schlosser, M. (2005). The 2×3 "Waltz" of Pyridines and Related Heterocycles: Lithiation and Migration. Angewandte Chemie International Edition. Link

  • Handling Organolithiums

    • Organic Syntheses Procedure for titration and handling of alkyllithiums. Link

Sources

Application Note: 3-Iodo-2,4,6-trimethylpyridine as a Hydrophobic Heavy Atom Label in Crystallography

[1]

Executive Summary

This guide details the protocol for using 3-Iodo-2,4,6-trimethylpyridine (ITMP) as a heavy atom derivatization agent for macromolecular phasing.[1][2] Unlike traditional halide soaks (e.g., NaI, KI) that target surface cationic patches, ITMP is a lipophilic fragment.[1][2] It specifically targets hydrophobic pockets and non-polar surface clefts, providing a complementary strategy for solving the "Phase Problem" via Single Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).[2]

Target Audience: Structural Biologists, Crystallographers, and Drug Discovery Scientists.[1][2]

Part 1: Scientific Rationale & Mechanism[1][2]

The Challenge: Phasing Hydrophobic Pockets

Traditional heavy atoms (Pt, Hg, Au) often require reactive side chains (cysteines, histidines) and can disrupt protein stability.[1][2] Halide ions (Br⁻, I⁻) are non-covalent but rely on electrostatic attraction to positively charged residues.[1][2]

The ITMP Advantage: this compound combines a collidine scaffold (often used as a buffer or additive) with a heavy iodine atom .[1][2]

  • Mechanism: The trimethyl-pyridine core acts as a "hydrophobic anchor," driving the molecule into amphiphilic or hydrophobic cavities via Van der Waals interactions.

  • Phasing Power: The iodine atom (Z=53) provides a strong anomalous signal (

    
     at Cu K
    
    
    ), sufficient for SAD phasing even at modest occupancy.[2]
Physicochemical Profile
PropertyValue / DescriptionImplication for Protocol
Formula C₈H₁₀INMW = ~247.08 g/mol
State Liquid/Low-melting solidEasy to handle; soluble in organics.
LogP ~2.5 - 3.0 (Est.)[2][3]Lipophilic. Requires DMSO/Ethanol for stock solution.[2]
Anomalous Scatterer Iodine (K-edge: 33.17 keV; L-edge: ~4.5-5.0 keV)Ideal for Cu K

(1.54 Å)
or optimized synchrotron wavelengths (1.5–2.0 Å).[2]
Binding Mode Non-covalent, HydrophobicReversible; requires maintenance of concentration during cryo-protection.[1][2]

Part 2: Experimental Protocol

Reagent Preparation

Safety: ITMP is an irritant.[2] Handle in a fume hood.

  • Stock Solution (1 M):

    • Dissolve pure ITMP in 100% DMSO.

    • Note: If the protein is sensitive to DMSO, use 100% Ethanol, but ensure the stock is fresh to prevent evaporation.[1]

    • Storage: Store at -20°C in amber tubes (iodine compounds are light-sensitive).

Derivatization Workflow (The "Gradient Soak")

Directly transferring crystals into high concentrations of organic solvents often causes cracking.[2] This protocol uses a stepwise gradient.[2]

Materials:

  • Native Crystals in mother liquor.[2]

  • Base Buffer (Mother liquor without protein).[2]

  • ITMP Stock (1 M).[2]

Step-by-Step Protocol:

  • Prepare Soaking Solution:

    • Dilute the 1 M ITMP stock into the Base Buffer to a final concentration of 10 mM to 50 mM .

    • Critical: The final DMSO concentration should not exceed 5-10% (v/v).[2] If 50 mM requires 5% DMSO, ensure your crystal tolerates this.[1][2]

  • The Gradient Transfer (To prevent osmotic shock):

    • Step A: Transfer crystal to a drop containing 25% Soaking Solution + 75% Mother Liquor. Incubate 2 mins.

    • Step B: Transfer to 50% Soaking Solution + 50% Mother Liquor.[2] Incubate 2 mins.

    • Step C: Transfer to 100% Soaking Solution .

  • Incubation:

    • Soak for 10 minutes to 1 hour .

    • Optimization: Monitor birefringence.[2] If the crystal cracks or dissolves, reduce ITMP concentration (try 5 mM) or reduce soak time (down to 5 mins).

  • Cryo-Protection:

    • Prepare a Cryo-Solution containing the same concentration of ITMP as the final soak, plus the cryo-agent (e.g., 20% Glycerol).

    • Reasoning: Removing the ligand during cryo-protection (back-soaking) will wash it out due to the fast off-rate of non-covalent binders.[2]

    • Flash-cool in liquid nitrogen.

Workflow Visualization

The following diagram illustrates the decision logic for soaking versus co-crystallization.

PhasingWorkflowStartTarget Protein CrystalCheckSolventCheck Solvent Channels(Is space > 40%?)Start->CheckSolventSoakSoaking Strategy(Preferred)CheckSolvent->SoakYesCoCrystCo-Crystallization(If soaking cracks crystals)CheckSolvent->CoCrystNo / Tight PackingPrepStockPrepare 1M ITMPin DMSOSoak->PrepStockGradientGradient Soak(25% -> 50% -> 100%)PrepStock->GradientCryoCryo-Protect(Maintain Ligand Conc.)Gradient->CryoDataColData Collection(SAD/MAD)Cryo->DataColAddLigandAdd ITMP to ProteinPrior to SetupCoCryst->AddLigandAddLigand->DataCol

Figure 1: Decision tree for incorporating ITMP into protein crystals.[2] Soaking is the primary method, but co-crystallization is a fallback for fragile lattices.[1]

Part 3: Data Collection & Phasing Strategy[2]

Wavelength Selection

Iodine is a versatile anomalous scatterer.[2][4]

  • Home Source (Cu K

    
    , 1.5418 Å): 
    
    • 
      .[2]
      
    • Verdict: Excellent for SAD phasing. The signal is strong enough for most soluble proteins up to ~50-70 kDa.

  • Synchrotron:

    • Option A (High Energy): Collect at 1.5 Å – 2.0 Å (6–8 keV).[2] This maximizes the

      
       signal while minimizing absorption errors typical of very long wavelengths.
      
    • Option B (L-edge): Collect near 2.5 Å (~5 keV).[2] This yields a massive anomalous signal (

      
      ) but requires specialized beamlines (vacuum/helium path) to reduce air absorption.[2] Not recommended for routine ITMP use unless the signal is weak. 
      
Data Processing (SAD Pipeline)
  • Indexing/Integration: Process data ensuring Friedel pairs are kept separate (do not merge anomalous pairs).

  • Substructure Detection: Use software like SHELXD, Phenix.AutoSol, or Crank2.[1][2]

    • Input: Specify "I" (Iodine) as the heavy atom.[2][5]

    • Resolution: Cut off data where

      
      .[2]
      
  • Phasing & Density Modification:

    • Refine heavy atom sites.[2]

    • Calculate phases.[2][4][5][6][7][8]

    • Perform solvent flattening (density modification) to resolve the hand ambiguity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Crystal Cracking Osmotic shock or lattice disruption.[2]1. Use the gradient soak method (Step 2.2).2. Reduce ITMP concentration.3. Try co-crystallization.[2]
No Anomalous Signal Ligand washed out or low occupancy.1. Ensure ITMP is present in the cryo-solution .2. Increase soak time.3. Check data quality (multiplicity > 720° scan).
Low Resolution DMSO damage or non-specific binding.[2]1. Switch solvent to Ethanol.2. Reduce soak time (flash soak: 30-60 seconds).
Heavy Atom Sites Not Found Binding sites are disordered.Collect data at lower energy (longer wavelength) to boost anomalous signal strength.[2]

References

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[1][2][5] Acta Crystallographica Section D: Biological Crystallography, 56(2), 232-237.[1][2] Link

  • Abendroth, J., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment.[1][2][5] Journal of Structural and Functional Genomics, 12, 83–95.[1][2] Link

  • Jahn, D., et al. (2025). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate...[1][2][9] ResearchGate.[2] (Context on Iodinated Collidine Synthesis). Link

  • McCoy, A. J., et al. (2007). Phaser crystallographic software.[1][2] Journal of Applied Crystallography, 40(4), 658-674.[1][2] Link

Troubleshooting & Optimization

catalyst selection for cross-coupling with 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 3-Iodo-2,4,6-trimethylpyridine

Subject: Optimization and Troubleshooting for Sterically Hindered Pyridyl Halides Ticket ID: #PYR-246-TM-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Aza-Mesityl" Challenge

You are working with This compound .[1][2] From a catalytic perspective, treat this substrate as an "aza-mesityl" system.[1][2]

The Core Conflict:

  • Electronic Advantage: The iodine at C3 is activated by the electron-deficient pyridine ring, theoretically facilitating oxidative addition.[2]

  • Steric Criticality: The methyl groups at C2 and C4 exert massive steric pressure ("Ortho Effect").[1] While this prevents the pyridine nitrogen from poisoning the catalyst (a common issue with unhindered pyridines), it severely hampers transmetallation and reductive elimination .[2]

Success Metric: Standard ligands (PPh3, dppf) will fail or stall at <20% conversion.[1][2] You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Palladium (PEPPSI) complexes designed to force reductive elimination through a crowded coordination sphere.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I see <5% conversion after 24 hours. The starting material is untouched."

Diagnosis: Failed Oxidative Addition or Catalyst Deactivation.[2] Even though Iodides are reactive, the bulky C2/C4 methyls prevent the Pd(0) species from approaching the C-I bond if the ligand is too bulky or forms a stable dimer.

Corrective Action:

  • Switch Ligand Class: If you are using PPh3 or Xantphos, stop.[1][2] Switch to SPhos or XPhos . These ligands generate a mono-ligated Pd(0) species that is highly active.[1]

  • Pre-catalyst Selection: Do not use Pd(PPh3)4. It is often contaminated with Pd(II) oxides.[1][2] Use Pd(OAc)2 (allows in-situ reduction) or a precatalyst like XPhos Pd G2 .[1]

  • Temperature: This reaction requires heat.[1][2][3] Ensure T > 80°C. The steric barrier to the active catalytic conformation is high.

Issue 2: "I see conversion, but the major product is 2,4,6-trimethylpyridine (Protodehalogenation)."

Diagnosis: The catalytic cycle is stalling after oxidative addition. The Pd(II)-Ar species is formed, but Transmetallation (in Suzuki) or Amine binding (in Buchwald) is too slow due to sterics.[1][2] The long-lived Pd(II) species eventually abstracts a hydride (from solvent or base) and eliminates the iodine.[1]

Corrective Action:

  • Solvent Switch: Avoid alcohols or ethereal solvents with alpha-hydrogens if possible. Switch to Toluene or 1,4-Dioxane .[1][2]

  • Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular transmetallation step over the unimolecular side reactions.[1]

  • Base Optimization (Suzuki): Switch to K3PO4 (anhydrous) with a controlled micro-addition of water (see Protocol A).[1][2] Carbonate bases are often too weak for hindered boronic acids.[2]

Issue 3: "The reaction turns black immediately (Pd Black precipitation)."

Diagnosis: Ligand Dissociation.[2] The ligand is not binding tightly enough to the Pd center, leading to cluster formation.[2] This is common with monodentate phosphines at high temperatures.[2]

Corrective Action:

  • Use NHC Complexes: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .[1] The N-Heterocyclic Carbene (NHC) ligand binds practically irreversibly to Pd, maintaining a homogeneous active species even at 110°C+.[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for catalyst selection based on your specific coupling partner.

CatalystSelection Start Substrate: this compound CouplingType Select Coupling Type Start->CouplingType Note CRITICAL: The 2,6-methyls block N-coordination but hinder C-coupling. Requires heat (>80°C). Start->Note Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Sonogashira Sonogashira (C-C Alkyne) CouplingType->Sonogashira Suzuki_Ligand Primary: SPhos or XPhos Backup: Pd-PEPPSI-IPent Suzuki->Suzuki_Ligand Buchwald_Ligand Primary: RuPhos (Primary Amines) BrettPhos (Secondary Amines) Buchwald->Buchwald_Ligand Sono_Cond Catalyst: Pd(PPh3)2Cl2 + CuI *Requires High Temp (80°C)* Sonogashira->Sono_Cond Suzuki_Base Base: K3PO4 (3.0 eq) Solvent: Toluene/Water (10:1) Suzuki_Ligand->Suzuki_Base Buchwald_Base Base: NaOtBu or LiHMDS Solvent: 1,4-Dioxane (Anhydrous) Buchwald_Ligand->Buchwald_Base

Caption: Decision tree for catalyst selection emphasizing ligand sterics to overcome the "ortho-effect."

Recommended Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling with aryl/heteroaryl boronic acids.[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Substrate This compound1.0Limiting reagent.[1]
Partner Aryl Boronic Acid1.5Excess required due to potential protodeboronation.[2]
Catalyst Pd(OAc)2 0.022 mol% loading.[1][2][4]
Ligand SPhos 0.044 mol% (2:1 L:M ratio is critical).[1][2]
Base K3PO4 (Tribasic) 3.0Grind to fine powder before use.[1][2]
Solvent Toluene / Water10:1 v/vThe small amount of water is essential for boronate formation.

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4.[1][2]

  • Seal and purge with Argon for 5 minutes (Evacuate/Backfill x3).

  • Add degassed Toluene and Water via syringe.[2]

  • CRITICAL: Heat to 100°C with vigorous stirring (1000 rpm).

  • Monitor by HPLC/LCMS at 2 hours. If conversion <50%, add 1 mol% more catalyst/ligand.[1][2]

Protocol B: Buchwald-Hartwig Amination

Best for coupling with primary or secondary amines.[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Catalyst RuPhos Pd G4 0.024th Gen Precatalyst ensures rapid activation.[1]
Base NaOtBu 1.2Strong base required.[2] Use LiHMDS if substrate has base-sensitive groups.[1]
Solvent 1,4-Dioxane-Must be anhydrous (<50 ppm H2O).[1][2]

Procedure:

  • Use a glovebox or strict Schlenk technique.[1][2] Oxygen kills this catalytic cycle rapidly.[2]

  • Heat to 80-100°C . Do not attempt at Room Temp; the steric bulk prevents amine coordination at low energy.

Data Comparison: Ligand Performance

The following table summarizes expected conversion rates for this compound based on "aza-mesityl" benchmarks.

LigandTypePredicted Conversion (24h)Mechanistic Insight
PPh3 Monodentate< 10%Forms inactive clusters; too small to force reductive elimination.[1]
dppf Bidentate20-40%Bite angle is good, but lacks sufficient steric bulk for this specific substrate.[1][2]
SPhos Biaryl Phosphine> 95% Gold Standard. Facilitates oxidative addition and protects the Pd center.
XPhos Biaryl Phosphine> 90%Excellent, but SPhos is often slightly better for "mesityl-like" iodides.[1][2]
IPr (PEPPSI) NHC> 95%Extremely robust; best choice if the reaction must run >110°C.

References

  • SPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids.[1][4][11][1][2]

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006).[1][2] Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling.[1][1][2]

  • Mechanism of Hindered Couplings: Pattison, G., et al. (2016).[1][2] The Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Halides.[4][1][2]

  • Buchwald-Hartwig Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2]

Sources

Technical Support Center: Stabilizing 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: Priority Handling Subject: Prevention of C-I Bond Cleavage (De-iodination) Assigned Specialist: Senior Application Scientist

Molecule Profile & Risk Assessment

Compound: 3-Iodo-2,4,6-trimethylpyridine (3-Iodocollidine) CAS: [Reference specific registry if needed, generally generic structure] Critical Vulnerability: The C-I bond at position 3 is sterically crowded by methyl groups at positions 2 and 4. While this steric bulk prevents some nucleophilic attacks, it paradoxically increases the risk of catalytic de-iodination (reduction to collidine) during cross-coupling. The steric hindrance slows down the desired transmetallation step, extending the lifetime of the reactive Pd(II)-aryl intermediate and allowing side reactions (like hydride transfer) to dominate.

Troubleshooting Tickets (Workflow Guides)

Ticket #101: Storage & Physical Degradation

User Report: "My starting material is turning purple/brown in the bottle before I even run the reaction."

Diagnosis: Photolytic Homolysis. Aryl iodides are inherently photosensitive. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is low enough that ambient UV-Vis light can induce homolytic cleavage, generating an aryl radical and an iodine radical. The iodine radical dimerizes to


 (purple color), while the aryl radical abstracts a hydrogen from moisture or packaging, resulting in de-iodinated impurity (2,4,6-trimethylpyridine).

Resolution Protocol:

  • Light Exclusion: Store exclusively in amber glass vials wrapped in aluminum foil.

  • Stabilizer: Add a strip of activated Copper foil or Silver wire to the storage vial (scavenges free iodide/iodine).

  • Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen to prevent moisture ingress which serves as a H-donor for the radical.

DOT Diagram: Photolytic Failure Mode

Photolysis Start This compound Radical Aryl Radical (Highly Reactive) Start->Radical Homolytic Cleavage Light hv (UV/Vis) Light->Radical Product De-iodinated Byproduct (Collidine) Radical->Product H-Abstraction Iodine Iodine Radical -> I2 (Purple Color) Radical->Iodine H_Source H-Donor (Solvent/Moisture) H_Source->Product

Figure 1: Mechanism of light-induced degradation leading to de-iodination.

Ticket #204: Lithium-Halogen Exchange Failure

User Report: "I tried to lithiate at position 3 to quench with an electrophile, but I only recovered protonated collidine (Ar-H)."

Diagnosis: Protonation via Moisture or Temperature Overshoot. The 2,4,6-trimethyl groups make the lithium species at position 3 exceptionally basic but nucleophilically sluggish due to sterics. If the temperature rises above -70°C, the lithiated species can deprotonate the THF solvent (or any trace moisture), leading to "self-quenching" (Ar-H) before your electrophile can react.

Resolution Protocol:

  • Cryogenic Control: Maintain internal temperature strictly at -78°C . Do not rely on bath temperature; use an internal probe.

  • Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately prior to use. Water content must be <10 ppm.

  • Exchange Reagent: Use

    
    -BuLi  (2 equivalents) rather than 
    
    
    
    -BuLi. The reaction is faster and irreversible.
    • Why? The byproduct is isobutylene (gas) and LiI, driving the equilibrium forward.

      
      -BuLi produces 
      
      
      
      -BuI, which can react with your lithiated species in a Wurtz-type coupling or allow reversible exchange.
Ticket #309: De-iodination in Suzuki/Sonogashira Coupling

User Report: "I am running a Suzuki coupling. The starting material is consumed, but I see 40% de-iodinated product (Ar-H) and low yields of the cross-coupled product."

Diagnosis: Pd-Hydride Reduction (Hydrodehalogenation). This is the most common failure mode for sterically hindered iodides.

  • The Cause: The catalytic cycle enters a "death spiral." After oxidative addition, the bulky methyl groups slow down the approach of the boronic acid (Transmetallation).

  • The Competitor: While the Pd(II) species waits for the boronic acid, it undergoes

    
    -Hydride Elimination  from the solvent (often alcohols) or the ligand.
    
  • The Result: A Pd-H species forms, which rapidly reduces the aryl ring (Reductive Elimination of Ar-H) instead of coupling it.

Resolution Protocol:

Step 1: Solvent Swap (Critical)

Eliminate all secondary alcohols (Isopropanol) and amines from the reaction mixture. These are primary hydride sources.

Solvent ClassRisk LevelRecommendation
Secondary Alcohols (iPrOH) High FORBIDDEN. Oxidizes to acetone, donating H to Pd.
Primary Alcohols (EtOH) ModerateAvoid if possible.
Amides (DMF, DMA) LowRecommended. High solubility, no

-hydrogens on the heteroatom.
Ethers (Dioxane, Toluene) LowExcellent. Use anhydrous grade.
Step 2: Ligand Selection

You need a ligand that accelerates Transmetallation (to beat the reduction) and stabilizes the Pd center.

  • Use: Buchwald Biaryl Phosphines (e.g., XPhos, SPhos).

  • Mechanism:[1][2][3][4][5][6][7][8] The bulk of XPhos facilitates the reductive elimination of the product but, crucially, the electron-rich nature accelerates the oxidative addition. More importantly, these ligands prevent the formation of empty coordination sites where

    
    -hydride elimination typically occurs.
    
Step 3: Base Selection

Switch from amine bases (Et3N, DIPEA) to inorganic bases.

  • Use:

    
     or 
    
    
    
    .
  • Reason: Amine bases can undergo dehydrogenation, transferring a hydride to Palladium. Inorganic bases cannot.

DOT Diagram: The Catalytic Competition

SuzukiFailure cluster_cycle Catalytic Cycle Competition cluster_fail Failure Pathway (De-iodination) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Slow (Steric Block) PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH $\beta$-Hydride Elim. (Competition) Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. HydrideSource Hydride Source (iPrOH, Et3N, Alkyl Ligand) HydrideSource->PdH PdH->Pd0 Catalyst Regen Reduced De-iodinated Byproduct (Ar-H) PdH->Reduced Fast Reductive Elim.

Figure 2: The "Death Spiral" where steric hindrance allows hydride elimination to outcompete transmetallation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to speed up the reaction? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate the solvent oxidation that leads to hydride formation. If you must use MW, use a non-protic solvent (Toluene/Dioxane) and strictly inorganic bases.

Q: I see a "homocoupling" dimer (Ar-Ar) instead of Ar-H. Is this the same mechanism? A: No. Homocoupling usually indicates the presence of Oxygen in the system (Glaser-type coupling) or disproportionation of the Pd-Ar species. De-iodination (Ar-H) is specifically a reduction problem. If you see Ar-Ar, your issue is Oxygen exclusion, not hydride sources.

Q: Does the iodine quality matter? A: Yes. If your starting material is already yellow/purple (see Ticket #101), you are introducing free radical initiators into your Pd-cycle, which can poison the catalyst or promote non-catalytic side reactions. Recrystallize the starting material from Hexanes/EtOAc if degradation is suspected.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis: Navarro-Vázquez, A., et al. "Mechanism of the Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry. (Explains the hydride transfer from solvents).

  • Steric Hindrance in Cross-Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Details why bulky ligands prevent side reactions).

  • Lithium-Halogen Exchange Protocols: Bailey, W. F., & Patricia, J. J.[9] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.

  • Photostability of Aryl Iodides: S सागर, et al. "Photochemical Stability of Aryl Iodides." Tetrahedron Letters. (General reference for homolytic cleavage mechanisms).

Sources

Troubleshooting Low Conversion in Reactions with 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The "Steric Fortress" Challenge

3-Iodo-2,4,6-trimethylpyridine (also known as 3-iodo-2,4,6-collidine) presents a classic "perfect storm" for synthetic chemists: it combines the electronic deactivation of a pyridine ring with extreme steric hindrance .

  • Steric Blockade: The iodine atom at position 3 is sandwiched between two methyl groups (at positions 2 and 4). This creates a significant kinetic barrier for any metal center attempting oxidative addition.

  • Electronic Mismatch: The pyridine nitrogen makes the ring electron-deficient, which typically aids oxidative addition (via SNAr-like pathways). However, the three methyl groups are electron-donating, partially negating this benefit and making the C–I bond stronger than in typical halopyridines.

  • Competing Pathways: The methyl protons at positions 2 and 6 are acidic (pKa ~29). Strong bases (e.g., n-BuLi) often deprotonate these positions (lateral lithiation) rather than engaging in the desired halogen-metal exchange.

Visualizing the Steric & Electronic Conflict

The following diagram illustrates the mechanistic bottlenecks caused by the 2,4,6-trimethyl substitution pattern.

StericMechanism Substrate This compound OxAdd Oxidative Addition (Pd0 → PdII) Substrate->OxAdd Blocked by 2,4-Me Sterics LatLith Lateral Lithiation (Side Reaction) Substrate->LatLith Favored by Strong Bases (n-BuLi) Exchange Halogen-Metal Exchange (Desired) Substrate->Exchange Requires Specific Reagents (t-BuLi/Turbo)

Figure 1: Mechanistic divergence for this compound. The ortho-methyl groups hinder palladium insertion (red) while promoting side-reactions with simple alkyllithiums (yellow).

Troubleshooting Guide (Q&A)

Issue 1: Palladium-Catalyzed Coupling (Suzuki/Buchwald) Stalls or Fails

Symptom: LCMS shows unreacted starting material even after heating. The catalyst turns black (precipitates) early. Root Cause: Standard phosphine ligands (PPh3, dppf) are not bulky or electron-rich enough to force the Pd(0) center into the crowded C–I bond.

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd Precatalysts .

  • Why? Ligands like XPhos , SPhos , or Pd-PEPPSI-IPr form monoligated Pd(0) species [L-Pd(0)] that are highly active and electron-rich, facilitating oxidative addition even in sterically congested environments.

  • Base Selection: Avoid weak bases if possible. Use KOH or Cs₂CO₃ in dioxane/water mixtures to facilitate transmetallation.

Issue 2: Lithium-Halogen Exchange Yields Complex Mixtures

Symptom: You observe the "H" product (protodeiodination) and alkylated byproducts, but low conversion to the desired electrophile trapped product. Root Cause: Lateral Lithiation . Using n-BuLi results in deprotonation of the acidic 2-methyl or 6-methyl groups instead of Iodine-Lithium exchange. The C–H deprotonation is often kinetically competitive with C–I exchange for this substrate.

Solution: Use Turbo Grignard (iPrMgCl[1]·LiCl) or t-BuLi (2 equiv) .

  • Turbo Grignard: The complex iPrMgCl[1]·LiCl is less basic than n-BuLi but highly active for exchange due to the breaking of polymeric Mg aggregates by LiCl. It favors the softer I-Mg exchange over hard deprotonation.

  • t-BuLi Strategy: If you must use Lithium, use t-BuLi (2.0–2.2 equiv) at -78°C . The exchange with t-BuLi is virtually instantaneous and irreversible, outpacing the deprotonation. Note: The second equivalent destroys the t-BuI byproduct.

Issue 3: Protodeiodination (Loss of Iodine)

Symptom: The major product is 2,4,6-trimethylpyridine (collidine). Root Cause:

  • Incomplete Exchange: The lithiated/magnesiated intermediate is formed but quenches with trace moisture before the electrophile reacts.

  • Slow Electrophile: The steric bulk prevents the electrophile from approaching the metal center, and the intermediate eventually grabs a proton from the solvent or workup.

Solution:

  • Ensure cryogenic temperatures (-78°C) are maintained during electrophile addition.

  • Use super-dry solvents (THF/Ether distilled or from columns).

  • For Pd-coupling, switch to anhydrous bases (e.g., K₃PO₄) if water sensitivity is suspected, though Suzuki usually tolerates water.

Experimental Protocols

Protocol A: High-Steric Suzuki-Miyaura Coupling

Designed for coupling this compound with aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: KOH (3.0 equiv, 4M aq) or K₃PO₄ (3.0 equiv, solid)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

  • Charge a reaction vial with the aryl iodide, boronic acid, Pd source, and ligand (or precatalyst).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane.

  • Add the base.[3] (If using aqueous KOH, add it last).

  • Seal and heat to 80–100°C for 12–24 hours. Note: High temperature is non-negotiable to overcome the steric barrier.

  • Filter through Celite and analyze by LCMS.

Protocol B: Turbo Grignard Exchange (Recommended over Li-Exchange)

Designed to generate the nucleophile without side-reaction deprotonation.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: iPrMgCl·LiCl (1.3M in THF) – 1.1 equiv

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve this compound in anhydrous THF under Argon.

  • Cool the solution to 0°C (ice bath). Note: Unlike Li-exchange, -78°C is often too cold for Mg-exchange initiation, but 0°C prevents side reactions.

  • Add iPrMgCl[1]·LiCl dropwise.

  • Stir at 0°C for 1–2 hours. Monitor conversion by quenching a small aliquot with D₂O (look for D-incorporation by NMR/MS).

  • Once exchange is complete, add the electrophile (e.g., aldehyde, ketone) at 0°C and warm to RT.

Comparison of Exchange Reagents

ReagentTempRisk of Lateral LithiationRate of ExchangeRecommended?
n-BuLi -78°CHigh ModerateNO
t-BuLi -78°CLow (if fast)Very FastYES (if Mg fails)
iPrMgCl·LiCl 0°C/RTVery Low FastYES (Best)
PhLi -78°CModerateSlowNO

References

  • Turbo Grignard Reagents: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angew.[1][4][5] Chem. Int. Ed.2004 , 43, 3333–3336. Link

  • Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." J. Am. Chem. Soc.[6]2007 , 129, 3844–3845. Link

  • Pd-PEPPSI Precatalysts: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • Lateral Lithiation Risks: Wakefield, B. J. Organolithium Methods. Academic Press, 1988.

Sources

stability issues of 3-Iodo-2,4,6-trimethylpyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Iodo-2,4,6-trimethylpyridine

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solution Stability for this compound Reference ID: CAS 26346-95-4 (Analogous/Derived) | Internal Ref: TR-PYR-IOD-03

Executive Summary

You are likely working with This compound (also known as 3-iodocollidine) as a sterically hindered intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or as a specialized ligand backbone.

Unlike simple pyridines, this molecule possesses a unique "push-pull" instability profile:

  • The "Push": The electron-rich trimethyl core makes the nitrogen prone to N-oxidation and protonation.

  • The "Pull": The weak C–I bond (approx. 65 kcal/mol) is highly susceptible to homolytic cleavage under UV-Vis light, a process accelerated by the steric strain from the adjacent ortho-methyl groups (positions 2 and 4).

This guide addresses the three most common failure modes: Photodeiodination (browning) , Protodeiodination (acid sensitivity) , and N-Oxidation (storage degradation) .

Part 1: Critical Troubleshooting (Q&A Format)

Q1: "My clear solution turned amber/brown after 4 hours on the benchtop. Is it still usable?"

Diagnosis: Photochemical C–I Bond Homolysis. Verdict: Likely Compromised. The brown color indicates the liberation of elemental iodine (


) and the formation of radical byproducts.

The Mechanism: Aryl iodides are inherently photosensitive. In this compound, the iodine atom is sterically crowded by methyl groups at positions 2 and 4. Upon exposure to ambient light (even fluorescent lab lighting), the molecule undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent (especially in ethereal solvents like THF or alcohols), yielding 2,4,6-trimethylpyridine (Collidine) as a major impurity.

  • Immediate Action: Run a quick TLC or LC-MS. If the parent peak is >95%, treat the solution with a small amount of copper powder or wash with 10%

    
     (sodium thiosulfate) to remove iodine before use. If <90%, repurify.
    
  • Prevention: All solutions must be wrapped in aluminum foil or stored in amber glassware.

Q2: "I see a white precipitate forming when I dissolve the compound in acidic buffers or acidic HPLC mobile phases."

Diagnosis: Pyridinium Salt Formation (Solubility Crash). Verdict: Recoverable.

The Science: While the iodine atom is electron-withdrawing, the three methyl groups are electron-donating, maintaining the basicity of the pyridine nitrogen (estimated pKa ~5.5–6.0). In acidic media (pH < 5), the nitrogen protonates to form the 3-iodo-2,4,6-trimethylpyridinium cation. While the cation is soluble in water, it is often insoluble in organic/aqueous mixtures used in HPLC (like high % ACN with TFA), leading to salt precipitation.

  • Solution: Switch your mobile phase modifier from TFA (Trifluoroacetic acid) to Ammonium Acetate or Formic Acid (lower ionic strength). For reactions, ensure the pH remains >7 unless the salt form is intended.

Q3: "Can I store stock solutions in DMSO or DMF at -20°C?"

Diagnosis: Solvent-Mediated Decomposition. Verdict: Use Caution.

The Risk: Polar aprotic solvents like DMSO and DMF can stabilize charged transition states, but DMSO is a mild oxidant (Swern-type reactivity). Over months, DMSO can facilitate the formation of N-oxides or promote nucleophilic attack at the iodine center if trace metals are present.

  • Recommendation: Store stock solutions in Anhydrous Toluene or Dichloromethane (stabilized) at -20°C. These non-nucleophilic solvents minimize interaction with the iodine center.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the degradation cascade triggered by light and oxidation.

StabilityPathways Start 3-Iodo-2,4,6- trimethylpyridine (Intact) Light UV/Vis Light (hν) Start->Light Excitation Oxidant Air/Peroxides (Slow) Start->Oxidant Long-term Storage Radical Pyridyl Radical (Transient) Light->Radical C-I Bond Homolysis Product1 2,4,6-Collidine (De-iodinated Impurity) Radical->Product1 H-Abstraction Product2 Iodine (I₂) (Brown Color) Radical->Product2 Dimerization of I• Solvent H-Donor Solvent (THF, MeOH) Solvent->Product1 NOxide N-Oxide Derivative (Polar Impurity) Oxidant->NOxide N-Oxidation

Caption: Figure 1. Degradation pathways showing Photodeiodination (top) and N-Oxidation (bottom).

Part 3: Standardized Protocols

Protocol A: Quality Control & Purity Check

Before using stored material in sensitive catalysis (e.g., Suzuki Coupling), validate purity.

Method: Reverse-Phase HPLC or UPLC. Why: GC-MS can thermally degrade the compound (deiodination in the injector port), giving false impurity profiles.

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if possible)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Aromatic) and 280 nm (Iodine-sensitive band)
Pass Criteria Purity > 98% area; No peak at RRT ~0.6 (Collidine)
Protocol B: Rescue of Degraded (Brown) Solution

Use this if you have <500 mg of valuable material that has turned brown.

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The brown color should immediately disappear as

      
       is reduced to colorless iodide (
      
      
      
      ).
  • Extract: Wash once with saturated

    
     (to remove trace acid) and once with Brine.
    
  • Dry: Dry over anhydrous

    
     (Magnesium Sulfate).
    
  • Concentrate: Evaporate solvent in the dark (wrap flask in foil) at <40°C.

Part 4: Solvent Compatibility Matrix

SolventStability RatingTechnical Notes
Toluene Excellent Best for storage. Non-nucleophilic, radical-quenching properties.
DCM / CHCl3 Poor Avoid. Chlorinated solvents form HCl and radicals under light, accelerating deiodination.
THF / Ether Moderate Good for reactions, bad for storage. Peroxides promote N-oxidation;

-hydrogens promote radical abstraction.
Methanol Fair Acceptable for short-term. Protic nature stabilizes the transition state but can facilitate solvolysis.
Water (Acidic) Poor Forms salts; solubility issues; potential for hydrolysis if heated.

References

  • PubChem. (2025).[1] 3-Iodopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2000).[2] Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate. Org. Synth. 77, 206.[2] (Demonstrates reactivity of the parent collidine core). Retrieved from [Link]

Sources

workup procedure for reactions involving 3-Iodo-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Workup and Purification Protocols for 3-Iodo-2,4,6-Trimethylpyridine (3-Iodo-collidine)

Executive Summary

Researchers working with This compound (CAS: variable/derivative specific) often encounter difficulties due to the molecule's hybrid nature: it possesses the basicity of a pyridine (attenuated by the halogen) and the lipophilicity of the trimethyl-iodide core. Unlike simple organic neutrals, this molecule requires a "Catch-and-Release" purification strategy to maximize yield and purity.

This guide synthesizes field-proven protocols for isolating this intermediate from iodination mixtures and metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

Module 1: The "Gold Standard" Purification (Acid-Base Extraction)

The Problem: Direct silica chromatography of iodinated pyridines often leads to streaking (tailing) due to interaction with silanol groups, or co-elution with non-basic impurities. The Solution: Utilize the pyridine nitrogen's pKa to chemically separate the product from neutral organic impurities.

Scientific Rationale: The parent 2,4,6-trimethylpyridine has a pKa of ~7.43 [1].[1][2][3] The introduction of an iodine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), lowering the pKa significantly (estimated pKa ~3.0–4.0). Therefore, a stronger acid concentration is required to fully protonate the species into the aqueous phase compared to simple alkyl pyridines.

Protocol: "Catch-and-Release" Extraction
StepActionMechanistic Insight
1. Solubilization Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .Avoid DCM if possible; chlorinated solvents can form emulsions during the basification step.
2. The "Catch" Extract the organic layer with 2.0 M HCl (3x). Collect the Aqueous layers.Critical: The product is now in the aqueous phase as the pyridinium salt (

). Neutral impurities remain in the organic phase.
3. The Wash Wash the combined aqueous acidic layers once with fresh EtOAc.Removes physically entrained neutral organic impurities.
4. The "Release" Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH or solid

until pH > 10.
High pH deprotonates the pyridinium, returning it to the lipophilic free base. Heat evolution can degrade the C-I bond; cooling is essential.
5. Recovery Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry over

and concentrate.
The product returns to the organic phase, free of non-basic impurities.

Visualization: Acid-Base Logic Flow

AcidBaseFlow Start Crude Mixture (Product + Impurities) AcidWash Add Organic Solvent + 2M HCl Wash Start->AcidWash Decision Phase Separation AcidWash->Decision OrgLayer Organic Layer (Neutral Impurities) Decision->OrgLayer Top Layer (if Ether/EtOAc) AqLayer Aqueous Layer (Product-H+ Salt) Decision->AqLayer Bottom Layer (Target) Discard Discard (Or check for non-basic byproducts) OrgLayer->Discard Basify Basify to pH > 10 (NaOH / K2CO3) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base 3-Iodo-collidine Extract->Final

Figure 1: The "Catch-and-Release" logic separates the basic pyridine product from neutral organic byproducts.

Module 2: Troubleshooting Reaction-Specific Impurities
Scenario A: Post-Iodination (Removing Excess Oxidants)

Context: Synthesis of this compound often involves


 with an oxidant (Periodic acid) or ICl.
Issue: The crude mixture is dark violet/brown due to unreacted iodine, which sublimates and contaminates equipment.

Protocol:

  • Quench: Before phase separation, add saturated aqueous Sodium Thiosulfate (

    
    ) .
    
  • Monitor: Agitate until the organic layer shifts from dark violet/brown to pale yellow or clear.

  • Mechanism:

    
    . The iodide (
    
    
    
    ) is water-soluble and washes away.
Scenario B: Post-Cross-Coupling (Removing Metal Catalysts)

Context: Using 3-iodo-collidine in Suzuki or Sonogashira coupling. Issue: The pyridine nitrogen acts as a ligand, binding Palladium (Pd) or Copper (Cu) species, carrying them into the final product (colored impurities).

Protocol:

  • Chelation Wash: Do not rely solely on brine. Wash the organic layer with 5% aqueous Thiourea or EDTA solution .

  • Solid Scavenging: If the product is isolated but colored (grey/green):

    • Dissolve in EtOAc.[2]

    • Add Silica-supported Thiol (Si-Thiol) or activated charcoal.

    • Stir for 30 minutes and filter through a Celite pad.

Module 3: Storage and Stability

The "Hidden" Degradation: Iodinated aromatics, particularly electron-rich ones like collidines, are susceptible to photolytic deiodination. Over time, clear samples will turn pink/red due to the liberation of elemental iodine (


).

Storage Protocol:

  • Container: Amber glass vial (essential).

  • Stabilizer: Add a small coil of Copper wire (acid-washed) inside the vial if storing for >1 month. The copper scavenges free iodide/iodine, preventing autocatalytic decomposition.

  • Temperature: Store at 4°C.

Frequently Asked Questions (FAQs)

Q1: My product is not precipitating from the aqueous layer after basification. Where is it?

  • Diagnosis: this compound has moderate water solubility compared to non-polar aromatics.[4]

  • Fix: Do not rely on precipitation. Even if the solution looks clear, extract it with DCM . The distribution coefficient favors the organic phase, but the product will not crash out as a solid unless the concentration is extremely high. Saturating the aqueous layer with NaCl (salting out) before extraction helps.[5]

Q2: Can I distill this compound?

  • Answer: Yes, but with caution. The parent collidine boils at ~171°C [2].[1][3][4] The iodo-derivative will have a significantly higher boiling point (>220°C estimated).

  • Warning: Distillation at atmospheric pressure may cause thermal deiodination. Vacuum distillation (<10 mmHg) is strictly required.

Q3: The TLC spot is streaking. How do I fix this?

  • Answer: The basic nitrogen interacts with the acidic silica.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., Hexanes:EtOAc + 1% TEA). This neutralizes the silica surface.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Acid-Base Extraction Protocols. Retrieved from [Link]

Sources

Validation & Comparative

3-Iodo-2,4,6-trimethylpyridine vs other iodinated pyridines in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Iodo-2,4,6-trimethylpyridine against other iodinated pyridines (e.g., 3-iodopyridine, 2-iodopyridine) within the context of catalytic cross-coupling and synthetic utility.

Executive Summary: The Steric-Electronic Paradox

In drug discovery and advanced synthesis, This compound (also known as 3-iodocollidine) represents a "privileged but recalcitrant" substrate. Unlike its unhindered analog 3-iodopyridine , which is highly reactive but prone to catalyst poisoning via nitrogen coordination, the trimethyl variant offers a unique trade-off:

  • The Advantage: The 2,6-methyl groups sterically shield the pyridine nitrogen, preventing it from binding to and deactivating the Palladium (Pd) catalyst (a common failure mode in pyridine cross-coupling).

  • The Challenge: These same methyl groups, along with the 4-methyl, create significant steric bulk around the C-I bond, severely retarding the oxidative addition step in catalytic cycles.

This guide analyzes how to overcome this kinetic barrier, comparing its performance with standard iodopyridines and detailing the specialized catalytic systems required for success.

Technical Profile & Reactivity Matrix

The following table contrasts the catalytic behavior of this compound with common alternatives.

Table 1: Comparative Catalytic Performance
FeatureThis compound 3-Iodopyridine 2-Iodopyridine
Steric Environment High (Hindered) . Ortho-methyls block access to C-I bond.Low . Open access to C-I bond.Medium . N-lone pair creates electronic repulsion.
Catalyst Poisoning Minimal . Sterics prevent N-Pd coordination.High . N-atom competes with ligands for Pd center.High . Formation of stable dimeric Pd-complexes.
Oxidative Addition Rate Slow . Requires electron-rich, bulky ligands to force insertion.Fast . Facile insertion even with simple phosphines.Variable . Often requires specific activation.
Standard Conditions (e.g., Pd(PPh3)4)< 10% Yield . Reaction stalls.> 90% Yield . Works efficiently.~ 60-80% Yield .
Optimal Ligand Class Dialkylbiaryl phosphines (e.g., SPhos, XPhos) or NHC ligands (PEPPSI).Simple Phosphines (PPh3, dppf).Chelating Ligands (dppf, Xantphos).

Mechanistic Insight: The "Ortho-Effect" in Catalysis

The failure of standard catalytic systems with this compound is not electronic but steric. The mechanism below illustrates why specialized ligands are non-negotiable.

Figure 1: Steric Gating in Palladium Catalysis

CatalyticPathway cluster_poison Contrast: 3-Iodopyridine Substrate This compound OA_Step Oxidative Addition (Transition State) Substrate->OA_Step Approach Pd_L Pd(0)-Ligand Complex Pd_L->OA_Step Success Pd(II)-Ar-I Species (Catalytic Cycle Continues) OA_Step->Success Bulky Ligand (SPhos) Opens Active Site Fail No Reaction (Substrate Recovered) OA_Step->Fail Standard Ligand (PPh3) Steric Clash Rejects Substrate Normal_Py 3-Iodopyridine Poison Catalyst Deactivation (Pd-N Coordination) Normal_Py->Poison N-binding

Caption: Pathway analysis showing how bulky ligands (Green path) facilitate oxidative addition for hindered substrates, whereas standard ligands (Red path) fail due to steric repulsion. Note the absence of Catalyst Deactivation (N-binding) for the trimethyl variant.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This compound is expensive to buy but easy to make from cheap collidine.

Reagents: 2,4,6-Trimethylpyridine (Collidine), Iodine (


), Periodic Acid (

), Acetic Acid, Sulfuric Acid.
  • Preparation: Dissolve 2,4,6-trimethylpyridine (10 mmol) in Acetic Acid (20 mL).

  • Activation: Add Iodine (5 mmol) and Periodic Acid (2 mmol). Note: Periodic acid acts as an oxidant to generate the electrophilic

    
     species in situ.
    
  • Reaction: Heat the mixture to 80°C for 4 hours . The solution will darken.

  • Quench: Pour into ice water containing

    
     (to reduce unreacted iodine). Neutralize with NaOH.
    
  • Isolation: Extract with Ethyl Acetate (3x). The product is lipophilic.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >85%

    • Appearance: White/Off-white solid or oil.

Protocol B: High-Yield Suzuki Coupling (The "Buchwald" Method)

Rationale: Standard protocols fail. This method uses a pre-catalyst that generates the active species rapidly.

Substrate: this compound (1.0 equiv) Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst System:

    • Source:

      
       (1 mol%) or Pd-OAc (2 mol%)
      
    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%).

    • Why SPhos? The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups are bulky enough to force the formation of the monoligated Pd(0) species, which is electron-rich enough to insert into the hindered C-I bond.

  • Base:

    
     (3.0 equiv). Anhydrous phosphate is superior to carbonate for hindered couplings.
    
  • Solvent: Toluene/Water (10:1) or Dioxane.[2]

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify.

Expected Outcome:

  • Yield: 85-95% (compared to <5% with

    
    ).
    

Disambiguation: The "Reagent" Confusion

Researchers often confuse the substrate (C-I bond) with the reagent (N-I bond). It is critical to distinguish these in your lab notebook.

  • This compound (Substrate):

    • Structure: Iodine attached to Carbon-3.

    • Use: Building block for drugs/materials.

    • Reactivity: Stable, requires Pd-catalysis to react.

  • Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate (Reagent):

    • Structure: Iodine coordinated to the Nitrogen of two collidine molecules (

      
      ).
      
    • Use: Electrophilic Iodinating Agent (Barluenga-type).

    • Advantage:[2][3][4][5][6][7] This reagent is superior to the pyridine analog (

      
      ) because the methyl groups on collidine stabilize the complex, making it a "bottleable" source of 
      
      
      
      that releases iodine in a controlled manner.

References

  • Steric Effects in Suzuki Coupling

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[8]

    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

  • Iodination Protocols (Synthesis of Substrate)

    • Title: "Direct Oxidative Iodination of Arenes with Iodine and Periodic Acid."
    • Source:Organic Syntheses
    • URL:[Link]

  • The Reagent (Bis-collidine Iodine)

    • Title: "Bis(collidine)iodine(I)
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Ligand Selection for Hindered Substrates

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Suzuki Cross-Coupling Reaction."
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

comparative study of leaving group ability in halogenated 2,4,6-trimethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Duality

The reactivity of 3-halo-2,4,6-trimethylpyridines (3-halo-collidines) is governed by a unique interplay between electronic activation and steric shielding . Unlike simple pyridines, where the nitrogen atom dominates reactivity, the 2,4,6-trimethyl scaffold creates a "steric pocket" at the 3-position while simultaneously increasing electron density on the ring.

For researchers selecting a halogenated intermediate (X = F, Cl, Br, I), the "best" leaving group is strictly determined by the reaction mechanism:

FeatureMetal-Catalyzed Coupling (Pd/Ni) Nucleophilic Substitution (

)
Primary Driver Oxidative Addition RateMeisenheimer Complex Stability
Preferred Halogen I > Br (Cl is often inert)F >> Cl (Requires N-Oxide activation)
Steric Impact High (2,4-Me blocks metal center)Moderate (2,4-Me blocks nucleophile)
Electronic Impact Methyls assist (raise HOMO)Methyls hinder (destabilize anion)

Recommendation: Use 3-Iodo-2,4,6-collidine for cross-coupling to overcome the steric barrier of the flanking methyl groups. Use 3-Fluoro-2,4,6-collidine N-oxide for nucleophilic displacement.

Mechanistic Deep Dive: The "Sandwich Effect"

The 3-position of the collidine ring is flanked by methyl groups at the 2- and 4-positions. This creates a specific steric environment I term the "Collidine Sandwich."

Scenario A: Transition Metal Catalysis (Suzuki, Buchwald-Hartwig)

In Palladium-catalyzed cross-coupling, the rate-determining step (RDS) is typically Oxidative Addition (OA) .

  • Electronic Effect: The three methyl groups are electron-donating, making the pyridine ring electron-rich. This theoretically increases the rate of OA compared to unsubstituted pyridine.

  • Steric Effect: The 2,4-methyls physically obstruct the Pd(0) species from approaching the C-X bond.

  • Result: The steric penalty outweighs the electronic benefit.[1] Therefore, the C-I bond (weakest, longest) is critical. The C-Br bond often requires high temperatures or specialized bulky ligands (e.g., SPhos, XPhos) to react, while C-Cl is virtually inert in this scaffold without niche nickel catalysts.

Scenario B: Nucleophilic Aromatic Substitution ( )

Standard


 does not occur on 2,4,6-collidine because the ring is too electron-rich. It requires conversion to the Pyridine N-Oxide .
  • Mechanism: The nucleophile attacks the 3-position to form a Meisenheimer complex.

  • Leaving Group Ability: F >> Cl > Br > I .

  • Reasoning: The high electronegativity of Fluorine stabilizes the anionic transition state (Element Effect), which is the RDS in activated systems.

Decision Logic Diagram

ReactivityLogic Start Target Reaction Coupling Cross-Coupling (C-C, C-N Bond Formation) Start->Coupling SNAr Nucleophilic Substitution (Displacement) Start->SNAr CatType Catalyst System? Coupling->CatType Activation Is Ring Activated? SNAr->Activation StandardPd Standard Pd(PPh3)4 or Pd(dppf)Cl2 CatType->StandardPd Low Reactivity BulkyPd Bulky Ligand (Buchwald Type) CatType->BulkyPd High Reactivity Res_I MUST USE 3-Iodo-2,4,6-collidine StandardPd->Res_I Required to overcome sterics Res_Br Can use 3-Bromo-2,4,6-collidine BulkyPd->Res_Br Acceptable NoAct No (Free Base) Activation->NoAct YesAct Yes (N-Oxide / Salt) Activation->YesAct Fail REACTION FAILS (Ring too electron rich) NoAct->Fail Res_F Best: 3-Fluoro Alt: 3-Chloro YesAct->Res_F Element Effect dominates

Caption: Decision matrix for selecting the optimal halogenated collidine precursor based on reaction type and catalyst availability.

Experimental Validation: Competitive Kinetic Study

To objectively verify leaving group ability in your specific conditions, do not rely on isolated yields. Use a Competition Experiment . This protocol eliminates variables like temperature fluctuations and catalyst loading errors.

Protocol: Intermolecular Competition (Br vs. I)

Objective: Determine the relative rate of oxidative addition (


) between 3-bromo and 3-iodo-2,4,6-trimethylpyridine.

Reagents:

  • Substrate A: 3-Bromo-2,4,6-trimethylpyridine (1.0 equiv)

  • Substrate B: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (0.5 equiv - Limiting Reagent)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Internal Standard: Dodecane (0.5 equiv)

Workflow:

  • Preparation: In a glovebox or under Argon, dissolve Substrate A, Substrate B, and Internal Standard in degassed 1,4-dioxane/water (4:1).

  • T0 Sample: Take an aliquot (

    
    ) to confirm the 1:1 ratio of A:B via GC-FID or HPLC.
    
  • Initiation: Add Base, Boronic Acid, and Catalyst. Heat to 80°C.

  • Sampling: Since Boronic Acid is limiting (0.5 equiv), the reaction will stop at ~50% total conversion.

  • Analysis: Analyze the ratio of Product A (from Br) vs Product B (from I) .

Calculation:



Note: Due to the "Sandwich Effect," expect


 for I/Br to be > 20, significantly higher than in unhindered pyridines.
Workflow Diagram

Experiment Mix Step 1: Mix 1.0 eq 3-Br 1.0 eq 3-I Internal Std Sample0 Step 2: T0 Analysis (Confirm 1:1 Ratio) Mix->Sample0 React Step 3: Add Limiting Nucleophile (0.5 eq) & Catalyst Sample0->React Analyze Step 4: Measure Product Ratio React->Analyze

Caption: Protocol for intermolecular competition study to determine relative reaction rates.

Comparative Data Summary

The following table synthesizes expected performance based on general pyridine reactivity adjusted for the 2,4,6-trimethyl steric field [1, 2].

SubstrateC-X BDE (kcal/mol)Relative Rate (Pd-Cat)Relative Rate (

on N-Oxide)
Commercial Availability
3-Fluoro ~115InertFastest (100) Low
3-Chloro ~95< 1 (Poor)Moderate (10)Medium
3-Bromo ~8025Slow (1)High
3-Iodo ~651000 (Best) Very Slow (<0.1)Low (Synth Required)

Key Takeaway:

  • 3-Bromo is the "Workhorse": Cheap, available, but requires strong catalysts.

  • 3-Iodo is the "Problem Solver": Use when yields with Bromo are low due to sterics.

Synthesis of Substrates

Since 3-halo-collidines are not always available, synthesis is often required.

  • 3-Bromo-2,4,6-trimethylpyridine:

    • Method: Direct bromination of 2,4,6-collidine is possible because the methyl groups activate the ring toward electrophilic substitution (

      
      ).
      
    • Reagents:

      
       in oleum or NBS in DMF/MeCN.
      
    • Note: Careful temperature control is needed to avoid benzylic bromination on the methyl groups [3].

  • This compound:

    • Method: Often synthesized via the diazonium salt of 3-amino-2,4,6-collidine (Sandmeyer-type) or via lithiation of 3-bromo-collidine followed by

      
       quench.
      
    • Reagents: n-BuLi,

      
      , then 
      
      
      
      .

References

  • Schlosser, M. (2005). The 2- and 4-position of the pyridine ring: A study of nucleophilic substitution patterns. (General Pyridine Reactivity Context)

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Oxidative Addition Mechanisms).[1][2][3]

  • Organic Syntheses. Bromination of activated pyridines. (Search: "Bromination of Collidine")

  • ChemTube3D. Pyridine N-Oxide Nucleophilic Substitution Mechanism.

Sources

The Discerning Synthesist's Guide to Aromatic Iodination: A Cost-Benefit Analysis of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of iodine into aromatic systems is a pivotal step in the synthesis of a vast array of functional molecules, from complex natural products to life-saving pharmaceuticals. The choice of an iodinating agent is far from trivial, directly impacting reaction efficiency, regioselectivity, substrate scope, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of a powerful, yet often overlooked, reagent: Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate. We will objectively compare its performance against more conventional alternatives, supported by experimental data, to empower you with the insights needed to make informed decisions in your synthetic endeavors.

The Iodination Challenge: Beyond Elemental Iodine

The direct iodination of aromatics using molecular iodine (I₂) is often inefficient due to the reversibility of the reaction and the deactivating effect of the hydrogen iodide (HI) byproduct. To drive the reaction forward, an oxidizing agent is typically required to remove HI, adding complexity and potential for side reactions. This has led to the development of a diverse toolkit of electrophilic iodinating agents. Among the most common are N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH). While effective in many cases, these reagents can suffer from limitations in terms of reactivity with deactivated substrates and, at times, a lack of precise regiocontrol.

Enter Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, a stable, crystalline solid that serves as a potent electrophilic iodine source. The two bulky 2,4,6-trimethylpyridine (collidine) ligands play a crucial role in modulating the reactivity and selectivity of the iodine cation (I⁺), offering distinct advantages in specific synthetic contexts.

At a Glance: A Comparative Overview

To initiate our analysis, let's consider the key characteristics of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and its common alternatives.

ReagentFormulaMolecular Weight ( g/mol )FormKey AdvantagesKey Disadvantages
Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate C₁₆H₂₂F₆IN₂P514.23Crystalline SolidHigh reactivity, excellent for phenols and iodocyclizations, high regioselectivity.[1][2]Higher cost, requires synthesis or purchase from specialized suppliers.
N-Iodosuccinimide (NIS) C₄H₄INO₂224.98Crystalline SolidReadily available, cost-effective, broad utility.Can lead to side reactions, may require acidic activators for less reactive substrates.
1,3-Diiodo-5,5-dimethylhydantoin (DIH) C₅H₆I₂N₂O₂379.92Crystalline SolidHigh iodine content by weight, efficient.Can be less selective, potential for over-iodination.
Molecular Iodine (I₂) + Oxidant I₂253.81SolidVery low cost of iodine.Requires an additional oxidant, can be harsh, potential for side reactions and waste generation.[3]

The Economic Equation: A Cost-per-Mole Analysis

A direct comparison of the price per gram of each reagent can be misleading due to significant differences in their molecular weights and the stoichiometry of the reactions in which they are employed. A more insightful metric is the cost per mole of active iodine.

ReagentRepresentative Price (USD/g)*Molecular Weight ( g/mol )Cost per Mole (USD/mol)
Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate80.53 (for 5g)514.23~41,400
N-Iodosuccinimide (NIS)1.40 (for 250g)224.98~315
1,3-Diiodo-5,5-dimethylhydantoin (DIH)61.67 (for 5g)379.92~23,430
Molecular Iodine (I₂)0.41 (for 1kg)253.81~104

Disclaimer: Prices are approximate and based on currently available online catalog data from various suppliers. Actual prices may vary based on vendor, purity, and quantity purchased.

From a purely economic standpoint, molecular iodine is unparalleled in its low cost. However, this does not account for the cost of the necessary oxidant, workup procedures, and potential for lower yields, which can significantly impact the overall process economy. NIS emerges as a highly cost-effective reagent for general-purpose iodination. Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is positioned as a premium reagent, where its higher cost must be justified by superior performance in challenging syntheses.

Performance in the Crucible: Experimental Evidence

The true value of a reagent is revealed through its performance in specific chemical transformations. Let's examine the iodination of a common and important class of substrates: phenols.

Case Study: Iodination of Phenol

The iodination of phenol can yield a mixture of ortho-, para-, and di/tri-iodinated products. Achieving high regioselectivity and yield of a single isomer is a common challenge.

Table 1: Comparative Iodination of Phenol

ReagentConditionsProduct(s)Yield (%)Reference
Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate CH₂Cl₂, rt, 10 min2,4,6-Triiodophenol>95[4]
N-Iodosuccinimide (NIS) Acetonitrile, rtp-Iodophenol and o-IodophenolModerate to high[5]
Molecular Iodine (I₂) / H₂O₂ Aqueous Methanol, rtMixture of 2- and 4-iodophenolVariable[6]

While a direct, single-source comparison is challenging to find in the literature, the available data suggests that for the exhaustive iodination of phenols, Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate offers exceptional efficiency and selectivity, driving the reaction to the tri-iodinated product in high yield under mild conditions.[4] In contrast, NIS and I₂/oxidant systems often provide mixtures of mono-iodinated isomers, requiring careful control of stoichiometry and reaction conditions to achieve a desired outcome.

The Causality Behind Performance: Mechanistic Insights

The enhanced performance of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate can be attributed to the unique steric and electronic environment of the iodine cation.

IodinationMechanism Reagent [Coll₂I]⁺PF₆⁻ Intermediate Wheland Intermediate (Sigma Complex) Reagent->Intermediate Electrophilic Attack Aromatic Ar-H (Phenol) Aromatic->Intermediate Product Ar-I Intermediate->Product -H⁺ Byproduct [Coll-H]⁺PF₆⁻ + Collidine Product->Byproduct

Figure 1: General mechanism of electrophilic aromatic iodination.

The two bulky collidine ligands sterically encumber the iodine cation. This steric hindrance can enhance regioselectivity by favoring attack at the less hindered positions of the aromatic ring. Furthermore, the electron-donating nature of the pyridine ligands stabilizes the iodine cation, making it a potent but manageable electrophile. This "tamed" reactivity profile is particularly beneficial in preventing over-iodination and other side reactions that can plague more aggressive iodinating systems.

In the Laboratory: Protocols for Success

To provide a practical comparison, we present detailed, step-by-step protocols for the iodination of a representative activated aromatic substrate, anisole.

Experimental Workflow

Figure 2: A generalized experimental workflow for aromatic iodination.

Protocol 1: Iodination of Anisole with Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate
  • Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 mmol) in dichloromethane (10 mL).

  • Reagent Addition: Add Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (1.1 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield p-iodoanisole.

    • Expected Yield: High (typically >90%).

Protocol 2: Iodination of Anisole with N-Iodosuccinimide (NIS)
  • Reaction Setup: In a round-bottom flask, dissolve anisole (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add N-iodosuccinimide (1.1 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL), followed by saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Expected Yield: Good to high (typically 80-95%).

Safety and Handling: A Prudent Approach

All chemical reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate: This reagent should be handled in a well-ventilated fume hood. It is a stable solid but should be stored away from light and moisture.

  • N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with care. It is light-sensitive and should be stored in a dark container.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is an irritant and should be handled in a fume hood.

  • Molecular Iodine (I₂): Iodine is corrosive and has a high vapor pressure. It should always be handled in a fume hood.[7]

The Verdict: Selecting the Right Tool for the Job

The choice of an iodinating agent is a strategic decision that hinges on a careful consideration of cost, reactivity, selectivity, and the specific demands of the synthetic target.

  • For routine iodinations of activated aromatic substrates where cost is a primary driver, N-iodosuccinimide offers an excellent balance of performance and economy.

  • When dealing with precious or complex substrates, particularly phenols, or when high regioselectivity is paramount, Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate emerges as a superior, albeit more expensive, option. Its ability to deliver high yields of specific isomers under mild conditions can ultimately prove more cost-effective by simplifying purification and maximizing the conversion of valuable starting materials.

  • Molecular iodine with an oxidant remains a viable option for large-scale industrial processes where the low cost of iodine is a significant advantage, provided that the reaction conditions and workup are optimized.

  • 1,3-Diiodo-5,5-dimethylhydantoin can be a useful alternative, particularly when a high iodine content is desired.

By understanding the nuanced cost-benefit profile of each reagent, the modern synthetic chemist can navigate the complexities of aromatic iodination with greater precision and efficiency, paving the way for innovation in drug discovery and materials science.

References

  • Rousseau, G., & Robin, S. (1997). Halogenation of Pyridinols Using Bis(sym-collidine)iodine(I) and Bis(sym-collidine)bromine(I) hexafluorophosphate. Tetrahedron Letters, 38(16), 2467-2470.
  • Cheminform. (2010). Economic Evaluation of Iodine Deficiency Disorder Control Program In Sikkin: A Cost-benefit Analysis. Cheminform, 41(49).
  • Christiansen, J. V., Carlsen, L., & Feldthus, A. (1991). Iodination of phenol. Chemosphere, 23(2), 147-154.
  • Bracco, F., & Viscomi, G. (2011).
  • Studylib.net. (n.d.). Iodination of Phenols Aromatic Substitution Crystallization. Retrieved from [Link]...

  • El-Kady, I., & El-Hashash, M. A. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3183.
  • Synthesis Workshop. (2021, November 26). Selective Dearomatization of Phenols with Prof. Sarah Wengryniuk (Episode 71) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • S. S. Bari, A. Bhalla, S. Kumar, M. L. Sharma, T. K. Chakravarty. (2007). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. International Journal of Molecular Sciences, 24(14), 11843.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.